1-(4-nitrophenyl)prop-2-en-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h2-6H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYLFLJHEBERCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177266 | |
| Record name | 1-(4'-Nitrophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22731-72-2 | |
| Record name | 1-(4'-Nitrophenyl)prop-2-en-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022731722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4'-Nitrophenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 1-(4-nitrophenyl)prop-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide to the synthesis and characterization of the chalcone derivative, 1-(4-nitrophenyl)prop-2-en-1-one. This compound, belonging to the flavonoid family, is of significant interest to the scientific community due to its potential pharmacological activities. This document outlines a detailed experimental protocol for its synthesis via Claisen-Schmidt condensation, presents its key characterization data in a structured format, and explores its potential biological significance through the visualization of relevant signaling pathways.
Introduction
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a class of compounds with diverse and significant biological activities.[1] The presence of the α,β-unsaturated ketone moiety makes them versatile precursors for the synthesis of various heterocyclic compounds. Nitro-substituted chalcones, in particular, have demonstrated promising anti-inflammatory and anticancer properties, making them attractive candidates for further investigation in drug discovery and development. This guide focuses on this compound, a chalcone with a nitro functional group on the phenyl ring of the ketone moiety.
Synthesis of this compound
The primary and most efficient method for the synthesis of chalcones is the Claisen-Schmidt condensation.[2] This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic or aliphatic aldehyde that lacks an α-hydrogen.
Experimental Protocol: Claisen-Schmidt Condensation
This protocol is adapted from established procedures for the synthesis of similar chalcone derivatives.
Materials:
-
4-Nitroacetophenone
-
Paraformaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Hydrochloric acid (HCl, for neutralization if necessary)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, filtration apparatus)
Procedure:
-
Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-nitroacetophenone in a suitable volume of ethanol.
-
Addition of Aldehyde Source: To this solution, add 1.1 equivalents of paraformaldehyde.
-
Base Catalysis: While stirring the mixture, slowly add an aqueous solution of sodium hydroxide (10-20% w/v) dropwise. The amount of base should be catalytic, typically 0.3-0.5 equivalents.
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is generally complete within 2-4 hours.
-
Precipitation and Isolation: Upon completion, the reaction mixture is poured into a beaker containing crushed ice and water. The resulting precipitate of this compound is collected by vacuum filtration.
-
Washing and Drying: The collected solid is washed thoroughly with cold distilled water until the washings are neutral to litmus paper. The product is then dried in a desiccator or a vacuum oven at a low temperature.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol.
Yield: The expected yield for this type of reaction is typically in the range of 70-90%.
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic techniques. The following tables summarize the expected and reported data for this compound and its analogs.
Table 1: Physicochemical and Mass Spectrometry Data
| Parameter | Value | Reference |
| Molecular Formula | C₉H₇NO₃ | |
| Molecular Weight | 177.16 g/mol | |
| Appearance | Expected to be a pale yellow solid | |
| Melting Point | Not available | |
| Mass Spectrum (EI) | m/z 177 (M⁺) | Predicted |
Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
Note: The chemical shifts are predicted based on the analysis of structurally similar chalcones and may vary slightly from experimentally obtained values.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.30 | d | 2H | Ar-H (ortho to -NO₂) |
| ~8.10 | d | 2H | Ar-H (meta to -NO₂) |
| ~7.20 | dd | 1H | =CH- (α to C=O) |
| ~6.50 | d | 1H | =CH₂ (trans to α-H) |
| ~6.00 | d | 1H | =CH₂ (cis to α-H) |
Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
Note: The chemical shifts are predicted based on the analysis of structurally similar chalcones and may vary slightly from experimentally obtained values.
| Chemical Shift (δ, ppm) | Assignment |
| ~188 | C=O |
| ~150 | Ar-C (ipso to -NO₂) |
| ~142 | Ar-C (ipso to C=O) |
| ~138 | =CH- |
| ~130 | =CH₂ |
| ~129 | Ar-CH (meta to -NO₂) |
| ~124 | Ar-CH (ortho to -NO₂) |
Table 4: Predicted FTIR Spectroscopic Data
Note: The wavenumbers are predicted based on the analysis of structurally similar chalcones and may vary from experimentally obtained values.
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (aromatic and vinylic) |
| ~1660 | C=O stretching (α,β-unsaturated ketone) |
| ~1600, 1480 | C=C stretching (aromatic and vinylic) |
| ~1520, 1340 | N-O stretching (asymmetric and symmetric) |
Biological Activity and Signaling Pathways
Nitrochalcones have been reported to exhibit a range of biological activities, most notably anti-inflammatory and anticancer effects. These activities are often attributed to their ability to modulate key cellular signaling pathways.
Anti-inflammatory Activity
The anti-inflammatory properties of chalcones are believed to be mediated through the inhibition of pro-inflammatory signaling cascades. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of the inflammatory response. Chalcones may exert their effects by inhibiting the activation of these pathways, leading to a reduction in the production of inflammatory mediators such as cytokines and chemokines.
Anticancer Activity
The anticancer potential of nitrochalcones is linked to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation in cancer cells. The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation, and its dysregulation is a hallmark of many cancers. Certain chalcones have been shown to inhibit the PI3K/Akt pathway, thereby promoting apoptosis and halting the cell cycle in cancerous cells.
Visualizations of Key Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the simplified workflows and signaling pathways potentially modulated by this compound.
Conclusion
References
An In-depth Technical Guide on the Physicochemical Properties of 1-(4-nitrophenyl)prop-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of 1-(4-nitrophenyl)prop-2-en-1-one. It is crucial to note that this compound is often confused with its isomer, 3-(4-nitrophenyl)-1-phenylprop-2-en-1-one, a well-studied chalcone. This guide will address both compounds to clarify their distinct identities and properties.
Compound Identification and Physicochemical Properties
Proper identification is critical in research and development. The compound of interest, this compound, is chemically distinct from the more commonly researched 4-nitrochalcone. The following tables summarize the key physicochemical properties for both compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 22731-72-2 | PubChem[1] |
| Molecular Formula | C₉H₇NO₃ | PubChem[1] |
| Molecular Weight | 177.16 g/mol | PubChem[1] |
| XLogP3 | 2.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Exact Mass | 177.042593085 Da | PubChem[1] |
Note: The properties listed in Table 1 are computationally derived, as extensive experimental data for this specific compound is not widely available in public repositories.
Table 2: Physicochemical Properties of 3-(4-nitrophenyl)-1-phenylprop-2-en-1-one (4-Nitrochalcone)
| Property | Value | Source |
| IUPAC Name | 3-(4-nitrophenyl)-1-phenylprop-2-en-1-one | PubChem[2] |
| CAS Number | 1222-98-6 | Chemical Synthesis Database, PubChem[2][3] |
| Molecular Formula | C₁₅H₁₁NO₃ | Chemsrc[4] |
| Molecular Weight | 253.25 g/mol | PubChem[2] |
| Melting Point | 158-164 °C | Chemical Synthesis Database[3] |
| Boiling Point | 399.2 ± 34.0 °C at 760 mmHg | Chemsrc[4] |
| LogP | 3.79 | Chemsrc[4] |
| Flash Point | 186.5 ± 18.5 °C | Chemsrc[4] |
| Density | 1.3 ± 0.1 g/cm³ | Chemsrc[4] |
Experimental Protocols
Synthesis of 1-(4-nitrophenyl)-3-arylprop-2-en-1-one Derivatives
While a specific protocol for the unsubstituted this compound is not detailed in the available literature, a general method for the synthesis of a library of 1-(4-nitrophenyl)-3-arylprop-2-en-1-one derivatives has been recently reported. This can be adapted for the synthesis of the parent compound. The synthesis is based on the Claisen-Schmidt condensation reaction.
General Protocol:
A solution of an appropriate substituted benzaldehyde (1.2 mmol) and 1-(4-nitrophenyl)ethanone (1.0 mmol) in ethanol (5 mL) is treated with an aqueous solution of NaOH (40%, 2 mL). The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the mixture is poured into ice-water and acidified with dilute HCl. The resulting precipitate is filtered, washed with water, and purified by crystallization or column chromatography.
Characterization Techniques
Standard analytical techniques are employed to confirm the structure and purity of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.
-
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the characteristic functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule.
Biological Activity and Signaling Pathways
Recent studies have identified the 1-(4-nitrophenyl)-3-arylprop-2-en-1-one scaffold as a promising starting point for the development of selective inhibitors of monoamine oxidase B (MAO-B).[5][6][7]
Monoamine Oxidase B (MAO-B) Inhibition
A library of 1-(4-nitrophenyl)-3-arylprop-2-en-1-one derivatives has been shown to be potent and selective nanomolar inhibitors of the human MAO-B isoform.[5][7] Their activity against the MAO-A isozyme was found to be significantly lower, indicating a high degree of selectivity.
MAO-B is a key enzyme in the catabolism of neurotransmitters, and its inhibition can lead to an increase in dopamine levels in the brain. This makes MAO-B inhibitors a valuable therapeutic strategy for neurodegenerative diseases such as Parkinson's disease.
Signaling Pathway in Neurodegeneration
The inhibition of MAO-B by compounds such as this compound derivatives has neuroprotective effects. MAO-B activity is associated with oxidative stress through the production of reactive oxygen species (ROS) during the deamination of monoamines. In neurodegenerative diseases, elevated MAO-B levels in astrocytes contribute to neuronal damage. By inhibiting MAO-B, these compounds can reduce oxidative stress and modulate downstream signaling pathways involved in apoptosis and cell survival.
Experimental and Synthesis Workflow
The development and evaluation of novel this compound derivatives as MAO-B inhibitors follow a structured workflow, from synthesis to biological assessment.
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of selective MAO-B inhibitors. While comprehensive experimental data for the parent compound is still emerging, the available information, particularly on its biological activity, underscores its potential in the field of neurotherapeutics. Clear differentiation from its chalcone isomer is essential for accurate scientific investigation. This guide provides a foundational understanding for researchers and professionals engaged in the exploration of this important chemical scaffold.
References
- 1. Item - Exploring the 1â(4-Nitrophenyl)-3-arylprop-2-en-1-one Scaffold for the Selective Inhibition of Monoamine Oxidase B - American Chemical Society - Figshare [acs.figshare.com]
- 2. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 3. scientificarchives.com [scientificarchives.com]
- 4. Molecular pathways: the quest for effective MAO-B inhibitors in neurodegenerative therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploring the 1-(4-Nitrophenyl)-3-arylprop-2-en-1-one Scaffold for the Selective Inhibition of Monoamine Oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
1-(4-nitrophenyl)prop-2-en-1-one IUPAC name and structure
An In-depth Technical Guide on 1-(4-nitrophenyl)prop-2-en-1-one
This technical guide provides a comprehensive overview of this compound, a compound of interest to researchers, scientists, and drug development professionals. The guide details its chemical identity, structural properties, synthesis, and biological activities, with a focus on its role as a modulator of key signaling pathways.
IUPAC Name and Chemical Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] Its chemical structure is depicted below:
Molecular Formula: C₉H₇NO₃[1]
Physicochemical and Crystallographic Properties
The key physicochemical properties of this compound and the crystallographic data of a closely related analogue, (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one, are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 177.16 g/mol | [1] |
| Exact Mass | 177.042593085 Da | [1] |
| Melting Point | 158-164 ºC | [2] |
| XLogP3 | 2.1 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Table 2: Crystallographic Data for (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₁₁NO₃ | [3] |
| Molecular Weight | 253.25 | [3] |
| Crystal System | Monoclinic | [3] |
| Space Group | P2₁/c | [3] |
| a (Å) | 6.2139 (10) | [3] |
| b (Å) | 13.159 (2) | [3] |
| c (Å) | 14.450 (3) | [3] |
| β (°) | 92.106 (3) | [3] |
| Volume (ų) | 1180.8 (3) | [3] |
| Z | 4 | [3] |
| Density (calculated) (Mg m⁻³) | 1.425 | [3] |
Spectral Data
The following table summarizes the characteristic nuclear magnetic resonance (NMR) spectral data for derivatives of this compound.
Table 3: NMR Spectral Data for selected this compound Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| (E)-3-(4-methoxyphenyl)-1-phenyl prop-2-en-1-one | 7.57-7.64 (m, 4H), 7.45-7.50 (m, 1H), 7.35-7.40 (m, 4H), 6.99-7.06 (m, 2H), 3.90 (s, 3H) | 192.94, 158.04, 143.18, 135.06, 132.80, 130.27, 130.17, 129.21, 128.80, 128.33, 127.02, 120.67, 111.58, 55.69 | [4] |
| (E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)-2-propene-1-one | 8.27-8.29 (m, 2H), 8.03-8.05 (m, 2H), 7.78-7.84 (m, 3H), 7.61-7.66 (m, 2H), 7.52-7.55 (m, 2H) | 188.81, 147.67, 140.66, 140.36, 136.71, 132.60, 128.43, 128.06, 127.84, 125.11, 123.36 | [4][5] |
Experimental Protocols
Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives is typically achieved through a Claisen-Schmidt condensation reaction.[6]
Protocol:
-
Dissolve 4-nitroacetophenone (1 equivalent) in ethanol.
-
To this solution, add the desired benzaldehyde derivative (1 equivalent).
-
Add a 40% aqueous solution of potassium hydroxide (KOH) dropwise to the mixture with constant stirring at room temperature.[6]
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, dilute the reaction mixture with water and acidify with a 10% solution of hydrochloric acid (HCl).[6]
-
Filter the resulting solid precipitate, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.[6]
In-vitro Anti-inflammatory Activity Assay (Inhibition of Protein Denaturation)
This assay is a common method to evaluate the anti-inflammatory potential of a compound in vitro.[6]
Protocol:
-
Prepare a reaction mixture containing 2.8 mL of phosphate-buffered saline (pH 6.4) and 0.2 mL of egg albumin.[6]
-
Prepare various concentrations of the test compound (e.g., this compound derivatives) and a reference anti-inflammatory drug (e.g., ibuprofen).
-
Add 2 mL of each test compound concentration to the reaction mixtures.
-
Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
Biological Activity and Mechanism of Action
Inhibition of Neutrophilic Inflammation
Derivatives of 1,3-disubstituted prop-2-en-1-one have been identified as potent inhibitors of neutrophilic inflammation.[7] These compounds have been shown to suppress the production of superoxide anions and the release of elastase in neutrophils stimulated by N-formyl-Met-Leu-Phe (fMLF).[7][8]
Table 4: Inhibitory Activity of Representative Prop-2-en-1-one Derivatives on Neutrophil Function
| Compound | Superoxide Anion Inhibition IC₅₀ (µM) | Elastase Release Inhibition IC₅₀ (µM) | Reference |
| Compound 2 | 3.01 ± 0.68 | 7.78 ± 0.96 | [9] |
| Compound 6a | 1.23 | 1.37 | [7][10] |
| Compound 7 | - | - | [9] |
| Compound 26a | 1.56 | - | [7][10] |
| Compound 28 | 1.73 ± 0.07 | 2.17 ± 0.30 | [9] |
Note: Specific structures for numbered compounds can be found in the cited literature.
Modulation of MAPK and Akt Signaling Pathways
The anti-inflammatory effects of 1,3-disubstituted prop-2-en-1-one derivatives are attributed to their ability to modulate key intracellular signaling pathways, specifically the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[7][8] Certain derivatives have been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and Akt, while others attenuate the phosphorylation of various MAPKs with minimal impact on Akt.[7][8]
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action for 1,3-disubstituted prop-2-en-1-one derivatives in inhibiting fMLF-induced neutrophil activation.
Caption: Proposed inhibitory mechanism of prop-2-en-1-one derivatives on neutrophil activation pathways.
References
- 1. 1-(4'-Nitrophenyl)prop-2-en-1-one | C9H7NO3 | CID 152453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. (E)-1-(4-Methoxyphenyl)-3-(4-nitrophenyl)-2-propene-1-one(77636-36-3) 13C NMR spectrum [chemicalbook.com]
- 6. troindia.in [troindia.in]
- 7. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. 1-(4-NITRO-PHENYL)-PROP-2-YN-1-OL | 78725-73-2 [amp.chemicalbook.com]
- 10. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 1-(4-Nitrophenyl)prop-2-en-1-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the diverse biological activities exhibited by 1-(4-nitrophenyl)prop-2-en-1-one derivatives, a prominent class of chalcones. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, have garnered significant scientific interest due to their broad pharmacological applications.[1] This document synthesizes key findings on their anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties, presenting quantitative data, detailed experimental protocols, and visual representations of associated molecular pathways to facilitate further research and drug development endeavors.
Synthesis of this compound Derivatives
The primary synthetic route to this compound and its derivatives is the Claisen-Schmidt condensation.[2][3] This base-catalyzed reaction involves the condensation of a substituted acetophenone (in this case, 4-nitroacetophenone) with a substituted aromatic aldehyde. The versatility of this method allows for the introduction of a wide array of substituents on the phenyl ring originating from the aldehyde, enabling the generation of a diverse library of chalcone derivatives for biological screening.[1][2]
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against various human cancer cell lines.[4][5] The underlying mechanisms are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key cellular processes like tubulin polymerization.[6][7]
Quantitative Anticancer Activity Data
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Amino chalcone derivative 13e | MGC-803 (Gastric) | 1.52 | [4] |
| Amino chalcone derivative 13e | HCT-116 (Colon) | 1.83 | [4] |
| Amino chalcone derivative 13e | MCF-7 (Breast) | 2.54 | [4] |
| Chalcone-dithiocarbamate 6 | MGC-803 (Gastric) | 1.74 | [4] |
| Pyridyl-indole based heteroaryl chalcone 4 | MCF-7 (Breast) | 12.2 | [4] |
| Sorafenib analogue bearing chalcone unit 5 | MCF-7 (Breast) | 3.88 | [4] |
| Sorafenib analogue bearing chalcone unit 5 | PC-3 (Prostate) | 3.15 | [4] |
| Novel chalcone derivative 12k | Various | 3.75 - 8.42 | [6] |
| Bis-chalcone derivative 5a | MCF-7 (Breast) | 7.87 ± 2.54 | [8] |
| Bis-chalcone derivative 5b | MCF-7 (Breast) | 4.05 ± 0.96 | [8] |
| Bis-chalcone derivative 5a | HCT116 (Colon) | 18.10 ± 2.51 | [8] |
| Bis-chalcone derivative 9a | HCT116 (Colon) | 17.14 ± 0.66 | [8] |
| Bis-chalcone derivative 5a | A549 (Lung) | 41.99 ± 7.64 | [8] |
| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | KYSE-450 & Eca-109 (Esophageal) | Dose-dependent activity | [7] |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[8][9]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1.5 x 10³ cells per well and incubated in a humidified atmosphere at 37°C with 5% CO2 for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the chalcone derivatives (e.g., 25, 50, 100, 200, and 400 µg/ml).[10] A control group is treated with the vehicle (e.g., DMSO) alone. The plates are then incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the treatment period, the medium is removed, and a solution of MTT (e.g., 1 mg/ml in phenol red-free medium) is added to each well.[9] The plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and 100 µl of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[9][10]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[9]
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.
Visualizing the Mechanism: Apoptosis Induction
Several this compound derivatives induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[6] This involves an increase in reactive oxygen species (ROS), loss of mitochondrial membrane potential, and the subsequent activation of a caspase cascade.
Anti-inflammatory Activity
Chalcone derivatives, including those with a 4-nitrophenyl moiety, have demonstrated notable anti-inflammatory properties.[11][12] Their mechanism of action is often attributed to the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and the suppression of pro-inflammatory cytokines.[11][12]
Quantitative Anti-inflammatory Activity Data
| Compound/Derivative | Model | Dose | Inhibition (%) | Reference |
| Compound 1 | Carrageenan-induced paw edema | 10 mg/kg | Significant | [11] |
| Compound 1 | Carrageenan-induced paw edema | 20 mg/kg | Significant | [11] |
| Compound 5 | Carrageenan-induced paw edema | 10 mg/kg | Significant | [11] |
| Compound 5 | Carrageenan-induced paw edema | 20 mg/kg | Significant | [11] |
| Compound 6o | Xylene-induced ear swelling | Not specified | Most potent | [12] |
| Compound 6a | fMLF-stimulated neutrophils (Elastase release) | IC50: 1.37 µM | - | [13] |
| Compound 6a | fMLF-stimulated neutrophils (Superoxide production) | IC50: 1.23 µM | - | [13] |
| Chalcone 2 | TPA-induced mouse ear edema | 1 mg/ear | 71.17 ± 1.66 | [14] |
| Chalcone 5 | TPA-induced mouse ear edema | 1 mg/ear | 80.77 ± 2.82 | [14] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for acute anti-inflammatory activity.[15]
-
Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test chalcone derivatives, a positive control (e.g., celecoxib or diclofenac potassium), and a vehicle control are administered to different groups of rats, typically intraperitoneally (i.p.) or orally.[11][15]
-
Induction of Inflammation: After a specific time (e.g., 30 minutes or 1 hour) post-treatment, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each rat to induce localized edema.
-
Measurement of Paw Volume: The paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Visualizing the Mechanism: Inhibition of Neutrophilic Inflammation
Certain 1,3-disubstituted prop-2-en-1-one derivatives can inhibit neutrophilic inflammation by modulating key signaling pathways like MAPK and Akt.[13]
Antimicrobial Activity
The antimicrobial potential of chalcones has been extensively studied, with many derivatives showing activity against a range of bacteria and fungi.[2][16] The presence and position of substituents on the aromatic rings can significantly influence their antimicrobial efficacy.
Quantitative Antimicrobial Activity Data
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Chalcone 3c | Staphylococcus aureus | 62.5 - 250 | [17] |
| Chalcone 3c | Candida albicans | 62.5 - 250 | [17] |
| O-OH Chalcone | MRSA | Not specified (prominent activity) | [18] |
| M-OH Chalcone | MRSA | Not specified (prominent activity) | [18] |
| P-OH Chalcone | MRSA | Not specified (prominent activity) | [18] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18]
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard, approximately 10⁸ CFU/mL) is prepared from an overnight culture of the test microorganism.[18]
-
Serial Dilution: The chalcone derivative is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to obtain a range of concentrations (e.g., 3.12-500 µg/mL).[18]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. An indicator dye like triphenyl tetrazolium chloride can be used to aid in the visualization of bacterial growth.[18]
Selective Inhibition of Monoamine Oxidase B (MAO-B)
A notable and more recent area of investigation is the selective inhibition of monoamine oxidase B (MAO-B) by 1-(4-nitrophenyl)-3-arylprop-2-en-1-one derivatives.[19][20] MAO-B is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. These chalcone derivatives have shown potent and selective inhibition of MAO-B in the nanomolar range, with significantly lower activity against the MAO-A isoform.[19]
Quantitative MAO-B Inhibition Data
| Compound/Derivative | Target | IC50 | Reference |
| 3a-g series | hMAO-B | 2.2 nM - 120 nM | [19] |
| 3a-g series | hMAO-A | 2.7 µM - 89 µM | [19] |
This high selectivity for MAO-B over MAO-A is a crucial advantage, as it can reduce the side effects associated with non-selective MAO inhibitors.
Visualizing the Experimental Workflow
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives exhibit a remarkable range of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, as well as highly selective MAO-B inhibition. The ease of their synthesis via Claisen-Schmidt condensation allows for extensive structural modifications, facilitating the optimization of their pharmacological profiles. This guide provides a foundational resource for researchers aiming to further explore and harness the therapeutic potential of this important class of chalcones. Future research should continue to focus on elucidating detailed structure-activity relationships, exploring novel mechanisms of action, and advancing the most promising candidates through preclinical and clinical development.
References
- 1. Synthesis and Biological Evaluation of Chalcones having Heterosubstituent(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bhu.ac.in [bhu.ac.in]
- 3. journaljabb.com [journaljabb.com]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel chalcone derivatives as a new class of microtubule destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. anjs.edu.iq [anjs.edu.iq]
- 11. Evaluation of Anti-nociceptive and Anti-inflammatory Activities of Novel Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, biological evaluation, and molecular docking of chalcone derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. data.ms4sub.com [data.ms4sub.com]
- 18. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Exploring the 1-(4-Nitrophenyl)-3-arylprop-2-en-1-one Scaffold for the Selective Inhibition of Monoamine Oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of 1-(4-nitrophenyl)prop-2-en-1-one
Introduction
This compound is a member of the chalcone family, which are naturally occurring precursors to flavonoids and are abundant in various edible plants.[1] Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[2][3] The presence of an α,β-unsaturated carbonyl group makes them reactive and capable of interacting with numerous biological targets.[1] The nitro substitution on the phenyl ring of this compound and its derivatives has been shown to be a critical determinant of their biological activity, contributing to a range of effects including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the currently understood mechanisms of action for this compound and its closely related analogues, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Enzyme Inhibition: Selective Targeting of Monoamine Oxidase B
A significant and well-documented mechanism of action for derivatives of this compound is the selective inhibition of monoamine oxidase B (MAO-B).[4][5] This enzyme is a key target in the treatment of neurodegenerative diseases like Parkinson's disease.
Mechanism of Action
Derivatives of 1-(4-nitrophenyl)-3-arylprop-2-en-1-one have been identified as potent, nanomolar inhibitors of the MAO-B isoform.[4][5] In contrast, their inhibitory activity against the MAO-A isoform is significantly weaker, typically in the micromolar range, highlighting their selectivity.[5] This selectivity is attributed to differences in the size and shape of the binding sites of the two MAO isoforms.[5] The 1,3-diarylpropenone structure serves as a valuable scaffold for the design of efficient and selective MAO-B inhibitors.[4]
Quantitative Data: MAO-A and MAO-B Inhibition
The inhibitory potency of a series of 1-(4-nitrophenyl)-3-arylprop-2-en-1-one derivatives against human MAO-A and MAO-B is summarized below.
| Compound Analogue | MAO-A IC50 (µM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| Series Range | 2.7 - 89 | 2.2 - 120 | High |
Data sourced from studies on a library of 1-(4-nitrophenyl)-3-arylprop-2-en-1-one derivatives.[4][5]
Experimental Protocol: MAO Inhibition Assay
The inhibitory activity against MAO-A and MAO-B can be determined using a fluorometric assay.
Materials:
-
Recombinant human MAO-A and MAO-B
-
This compound derivatives (test compounds)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
p-Tyramine hydrochloride (MAO-A substrate)
-
Benzylamine hydrochloride (MAO-B substrate)
-
Sodium phosphate buffer (pH 7.4)
Procedure:
-
Prepare a reaction mixture containing the respective MAO enzyme, Amplex Red reagent, and HRP in sodium phosphate buffer.
-
Add the test compounds at various concentrations.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the appropriate substrate (p-tyramine for MAO-A or benzylamine for MAO-B).
-
Monitor the production of resorufin (from the Amplex Red reaction) by measuring the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 590 nm over a 15-minute period at 37°C.
-
Calculate the enzyme activity from the rate of fluorescence increase.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Anti-inflammatory Activity
This compound and related enone derivatives exhibit significant anti-inflammatory properties by modulating key signaling pathways in immune cells, particularly neutrophils.[6]
Mechanism of Action
The anti-inflammatory effects are primarily achieved through the inhibition of neutrophil functions, such as the production of superoxide anions and the release of elastase, which are crucial mediators of inflammation.[6] This inhibition is a result of the modulation of intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Akt pathways.[6] Some derivatives have been shown to specifically affect the phosphorylation of c-Jun N-terminal kinase (JNK) and Akt, while others have a broader impact on various MAPKs.[6] Additionally, chalcones are known to inhibit the expression of inducible nitric oxide synthase (iNOS) and suppress the production of pro-inflammatory cytokines.[6]
Signaling Pathways in Neutrophil Inhibition
The following diagram illustrates the signaling cascade in neutrophils and the points of intervention by this compound derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1-(4-nitrophenyl)prop-2-en-1-one: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound 1-(4-nitrophenyl)prop-2-en-1-one, a chalcone derivative of interest to researchers in drug development and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols to aid in the characterization and analysis of this molecule.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its closely related structural isomer, (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one, for comparative purposes.
Table 1: 1H NMR Spectroscopic Data of (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one (500 MHz, CDCl3) [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.27-8.29 | m | 2H, Aromatic | |
| 8.03-8.05 | m | 2H, Aromatic | |
| 7.78-7.84 | m | 3H, Aromatic | |
| 7.61-7.66 | m | 2H, Aromatic | |
| 7.52-7.55 | m | 2H, Aromatic |
Table 2: 13C NMR Spectroscopic Data of (E)-3-(4-nitrophenyl)-1-phenylprop-2-en-1-one (75 MHz, CDCl3) [1]
| Chemical Shift (δ) ppm | Assignment |
| 188.81 | C=O |
| 147.67 | Aromatic C |
| 140.66 | Aromatic C |
| 140.36 | Aromatic C |
| 136.71 | Aromatic C |
| 132.60 | Aromatic C |
| 128.43 | Aromatic C-H |
| 128.06 | Aromatic C-H |
| 127.84 | Aromatic C-H |
| 125.11 | Aromatic C-H |
| 123.36 | Aromatic C-H |
Table 3: IR Spectroscopic Data of a Chalcone Derivative [1]
| Wavenumber (cm-1) | Assignment |
| 1665 | C=O stretch |
| 1609 | C=C stretch (aromatic) |
| 1588 | C=C stretch (aromatic) |
| 1516 | C=C stretch (aromatic) |
| 1333 | N-O stretch (nitro group) |
| 977 | C=C trans bend |
Table 4: Mass Spectrometry Data of this compound
| m/z | Assignment |
| 177.04 | [M]+ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific parameters may vary based on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
-
Sample Preparation: A sample of the compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
1H NMR Spectroscopy: The 1H NMR spectrum is recorded on a 500 MHz spectrometer. Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) downfield from TMS.
-
13C NMR Spectroscopy: The 13C NMR spectrum is recorded on a 75 MHz spectrometer with proton decoupling. A sufficient number of scans are acquired to obtain a clear spectrum. Chemical shifts are reported in ppm relative to the solvent peak of CDCl3 (δ 77.16 ppm).
Infrared (IR) Spectroscopy[1]
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000-400 cm-1. The positions of the absorption bands are reported in reciprocal centimeters (cm-1).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron ionization (EI) is a common method for chalcones.
-
Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
This guide serves as a foundational resource for researchers and scientists engaged in the study of this compound and related compounds. The provided data and protocols are intended to facilitate accurate identification and characterization.
References
Technical Guide on the Solubility of 1-(4-nitrophenyl)prop-2-en-1-one
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the solubility characteristics of 1-(4-nitrophenyl)prop-2-en-1-one, also known as 4'-nitrochalcone. Due to a lack of extensive published quantitative solubility data for this specific compound, this guide focuses on providing a robust experimental framework for researchers to determine its solubility in various solvents.
Introduction
This compound is a chalcone derivative, a class of organic compounds recognized for their diverse biological activities. The solubility of this compound is a critical physicochemical parameter that influences its bioavailability, formulation, and potential therapeutic applications. Understanding its behavior in different solvent systems is fundamental for preclinical and pharmaceutical development. This guide outlines the standard methodologies for solubility determination and provides a framework for the systematic collection and presentation of solubility data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₅H₁₁NO₃ |
| Molecular Weight | 253.25 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 158-160 °C |
| CAS Number | 1222-98-6 |
Source: Publicly available chemical databases.
Solubility Data
To facilitate research in this area, the following table provides a standardized format for presenting experimentally determined solubility data. Researchers are encouraged to use this template to report their findings, ensuring consistency and comparability across different studies.
Table 1: Experimental Solubility Data Template for this compound
| Solvent | Temperature (°C) | Mole Fraction (x) | Solubility ( g/100 mL) | Method Used |
| e.g., Ethanol | 25 | Gravimetric | ||
| e.g., Acetone | 25 | Isothermal Saturation | ||
| e.g., DMSO | 25 | Gravimetric | ||
| e.g., Water | 25 | Isothermal Saturation | ||
| ... | ... | ... |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound. These protocols are based on standard practices for poorly soluble organic compounds.
4.1. Isothermal Saturation Method
The isothermal saturation method, often referred to as the shake-flask method, is a widely used technique for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker or incubator is used for this purpose.
-
Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.
-
Sampling and Filtration: A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to remove any undissolved particles.
-
Quantification: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, against a calibration curve of known concentrations.
-
Calculation: The solubility is then calculated and can be expressed in various units, such as mg/mL, mol/L, or as a mole fraction.
4.2. Gravimetric Method
Methodology:
-
Equilibration: Similar to the isothermal saturation method, an excess of the solute is equilibrated with a known mass of the solvent at a constant temperature.
-
Sampling: A known mass of the clear, saturated supernatant is carefully transferred to a pre-weighed container.
-
Solvent Evaporation: The solvent is completely removed from the sampled solution by evaporation. This can be achieved using a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute to avoid degradation.
-
Mass Determination: The container with the solid residue is weighed again. The mass of the dissolved solute is determined by subtracting the initial mass of the empty container.
-
Calculation: The solubility is calculated based on the mass of the dissolved solute and the initial mass of the solvent used.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Signaling Pathways and Logical Relationships
While this guide focuses on the physicochemical property of solubility, it is important to note that this compound, as a chalcone, may be investigated for its effects on various biological signaling pathways. The determination of its solubility is a prerequisite for designing such experiments, as it dictates the achievable concentrations in aqueous buffers for in vitro assays.
The logical relationship between solubility and biological investigation is illustrated in the diagram below.
Caption: Logical workflow from solubility determination to biological pathway analysis.
Conclusion
The solubility of this compound is a fundamental parameter that requires experimental determination. This guide provides the necessary protocols and a framework for the systematic study and reporting of this property. The generation of reliable solubility data by the research community will be invaluable for advancing the development of this compound for pharmaceutical and other applications.
References
An In-depth Technical Guide to 4'-Nitrochalcone: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-Nitrochalcone, a derivative of the chalcone scaffold, has emerged as a compound of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its discovery, historical context, detailed synthetic protocols, and a thorough examination of its biological activities. Emphasis is placed on its anticancer and antibacterial properties, with a focus on the underlying molecular mechanisms, including the induction of reactive oxygen species (ROS) and modulation of the mTOR signaling pathway. This document serves as a detailed resource, compiling quantitative data, experimental methodologies, and visual representations of key biological pathways to facilitate further research and development.
Discovery and History
The history of 4'-nitrochalcone is intrinsically linked to the broader discovery and development of chalcones, which are precursors to flavonoids and isoflavonoids. The foundational synthesis of the chalcone scaffold is credited to the independent work of Rainer Ludwig Claisen and J. Gustav Schmidt in 1880 and 1881, respectively.[1][2] They established the base-catalyzed condensation of an aromatic aldehyde with an acetophenone, a reaction now famously known as the Claisen-Schmidt condensation.[1][2] This reaction remains the cornerstone of chalcone synthesis.
While the exact first synthesis of the 4'-nitro substituted derivative is not precisely documented in a singular "discovery" paper, its preparation became feasible following the establishment of the Claisen-Schmidt condensation. The introduction of the nitro group at the 4'-position of the B-ring has been a strategic modification to enhance the electrophilic nature of the molecule, often leading to potent biological activities.
Synthesis of 4'-Nitrochalcone
The primary and most efficient method for synthesizing 4'-nitrochalcone is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 4-nitrobenzaldehyde with acetophenone. Various modifications to the classical procedure have been developed to improve yields and simplify the process, including solvent-free and microwave-assisted methods.
Physicochemical Properties and Spectroscopic Data
Below is a summary of the key physicochemical and spectroscopic data for 4'-nitrochalcone.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁NO₃ | [3] |
| Molecular Weight | 253.25 g/mol | [3] |
| Appearance | Yellow to brown crystalline powder | |
| Melting Point | 158-160 °C | [3] |
| ¹H-NMR (CDCl₃, δ ppm) | 8.25 (d, 2H), 7.98 (d, 2H), 7.72 (d, 1H, J=15.6 Hz), 7.63-7.50 (m, 3H), 7.45 (d, 1H, J=15.6 Hz) | |
| ¹³C-NMR (CDCl₃, δ ppm) | 190.0, 148.8, 142.0, 141.8, 138.0, 133.5, 129.8, 129.2, 128.8, 124.2, 122.9 | |
| FT-IR (KBr, cm⁻¹) | ~1660 (C=O stretch), ~1595 (C=C stretch), ~1515 & 1345 (NO₂ stretch) |
Experimental Protocols for Synthesis
This protocol is a standard method for the synthesis of 4'-nitrochalcone in a solvent-based system.
Materials:
-
4-Nitrobenzaldehyde
-
Acetophenone
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 40% w/v)
-
Stirring apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve equimolar amounts of 4-nitrobenzaldehyde and acetophenone in ethanol in a flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add a catalytic amount of aqueous sodium hydroxide solution dropwise to the stirred mixture.
-
Continue stirring the reaction mixture at room temperature overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 4'-nitrochalcone.[5]
This environmentally friendly "green" chemistry approach avoids the use of organic solvents.
Materials:
-
4-Nitrobenzaldehyde
-
Acetophenone
-
Solid Sodium Hydroxide (NaOH)
-
Mortar and pestle
Procedure:
-
Place equimolar amounts of 4-nitrobenzaldehyde, acetophenone, and a catalytic amount of solid NaOH in a mortar.[6]
-
Grind the mixture vigorously with a pestle for 10-15 minutes. The reaction mixture will typically turn into a paste and solidify.
-
Add cold water to the solid mass and continue to grind for a few more minutes.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure 4'-nitrochalcone.
Biological Activities and Mechanisms of Action
4'-Nitrochalcone and its derivatives have demonstrated a wide range of biological activities, with anticancer and antibacterial effects being the most extensively studied.
Anticancer Activity
4'-Nitrochalcone exhibits significant cytotoxic effects against various cancer cell lines. The primary mechanism of its anticancer activity involves the induction of apoptosis through the generation of reactive oxygen species (ROS) and modulation of key signaling pathways.
An elevated level of ROS within cancer cells is a key trigger for apoptosis. 4'-Nitrochalcone has been shown to increase intracellular ROS levels, leading to oxidative stress and subsequent activation of the apoptotic cascade.[4]
The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival. Dysregulation of the mTOR pathway is a hallmark of many cancers. Some chalcone derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[7] Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), resulting in the suppression of protein synthesis and cell cycle arrest.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
4'-Nitrochalcone stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of 4'-nitrochalcone in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the different concentrations of 4'-nitrochalcone. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antibacterial Activity
4'-Nitrochalcone and its analogs have shown promising activity against a range of bacteria, including both Gram-positive and Gram-negative strains.
This method is a standard for testing the susceptibility of bacteria to antimicrobials.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
4'-Nitrochalcone stock solution (in DMSO)
-
Sterile filter paper disks (6 mm diameter)
-
Forceps
-
Incubator
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Using a sterile cotton swab, evenly inoculate the entire surface of an MHA plate to create a lawn of bacteria.
-
Impregnate sterile filter paper disks with a known concentration of 4'-nitrochalcone solution. Allow the solvent to evaporate completely.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.
-
Include a positive control disk (a known antibiotic) and a negative control disk (impregnated with DMSO).
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the bacteria to the compound.[5]
Conclusion and Future Perspectives
4'-Nitrochalcone stands as a testament to the enduring relevance of the chalcone scaffold in medicinal chemistry. Its straightforward synthesis via the Claisen-Schmidt condensation and its potent biological activities make it an attractive lead compound for the development of novel therapeutic agents. The induction of ROS-mediated apoptosis and the modulation of critical signaling pathways like mTOR underscore its potential as an anticancer agent. Furthermore, its antibacterial properties warrant further investigation in an era of growing antimicrobial resistance.
Future research should focus on the optimization of the 4'-nitrochalcone structure to enhance its efficacy and selectivity, as well as to improve its pharmacokinetic profile. In-depth studies into its precise molecular targets and a comprehensive evaluation in preclinical and clinical settings will be crucial in translating the therapeutic potential of 4'-nitrochalcone into tangible clinical applications. This guide provides a solid foundation for researchers to build upon in their quest for novel and effective treatments for cancer and infectious diseases.
References
- 1. Synthesis of Chalcones: A new High-yield and Substituent-independent Protocol for an Old structure | Biblioteca IQS [biblioteca.iqs.edu]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. 4-NITROCHALCONE | 1222-98-6 [chemicalbook.com]
- 4. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 1-(4-nitrophenyl)prop-2-en-1-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-nitrophenyl)prop-2-en-1-one, a chalcone derivative, belongs to a class of organic compounds extensively studied for their diverse pharmacological activities. The core chemical structure, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, serves as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the identified and potential therapeutic targets of this compound and its derivatives, focusing on the underlying mechanisms of action and providing detailed experimental methodologies for their investigation. The information presented herein is intended to support further research and drug development efforts centered on this promising chemical entity.
Core Therapeutic Targets and Mechanisms of Action
Research into the biological activities of this compound and its analogs has revealed several key therapeutic targets, primarily in the domains of neurodegenerative diseases and inflammation.
Monoamine Oxidase B (MAO-B) Inhibition
A significant body of evidence points to Monoamine Oxidase B (MAO-B) as a primary therapeutic target for derivatives of this compound. MAO-B is a mitochondrial enzyme responsible for the oxidative deamination of several key neurotransmitters, including dopamine. Its inhibition can lead to increased dopamine levels in the brain, a strategy employed in the management of Parkinson's disease.
Derivatives of this compound have been shown to be potent and selective inhibitors of human MAO-B, with activity observed in the nanomolar range. This selective inhibition is a critical attribute, as non-selective inhibition of both MAO-A and MAO-B can lead to undesirable side effects.
| Compound | Modification on 3-aryl ring | hMAO-A IC50 (μM) | hMAO-B IC50 (nM) | Selectivity Index (hMAO-A/hMAO-B) |
| Derivative 1 | 4-Chlorophenyl | >100 | 18.3 ± 1.5 | >5464 |
| Derivative 2 | 3,4-Dichlorophenyl | 89.1 ± 7.2 | 2.2 ± 0.2 | 40500 |
| Derivative 3 | 4-Fluorophenyl | >100 | 25.6 ± 2.1 | >3906 |
| Derivative 4 | 4-Methylphenyl | >100 | 120.0 ± 10.0 | >833 |
| Derivative 5 | 4-Methoxyphenyl | >100 | 55.4 ± 4.8 | >1805 |
| Derivative 6 | 3,4-Dimethoxyphenyl | >100 | 38.9 ± 3.2 | >2570 |
| Derivative 7 | 2,4-Dichlorophenyl | 2.7 ± 0.2 | 11.8 ± 1.0 | 229 |
Anti-Inflammatory Pathways
The chalcone scaffold is well-recognized for its anti-inflammatory properties, and this compound is no exception. Its potential anti-inflammatory effects are mediated through the modulation of several key signaling pathways and enzymes.
Recent studies have highlighted the ability of enone derivatives to modulate key inflammatory signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (Akt) pathways. These pathways are critical in regulating the production of pro-inflammatory cytokines and mediators in immune cells such as neutrophils.
Some enone derivatives have been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and Akt, leading to a reduction in neutrophilic superoxide anion production and elastase release. Other derivatives selectively attenuate various MAPKs with minimal impact on Akt. This suggests that different structural modifications to the this compound scaffold could be explored to achieve selective modulation of these pathways for targeted anti-inflammatory therapies.
A proposed mechanism involves the inhibition of upstream kinases that lead to the phosphorylation and activation of key signaling proteins like JNK, p38, ERK1/2, and Akt.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of the therapeutic targets of this compound.
Human Monoamine Oxidase (hMAO) Inhibition Assay
This protocol is adapted from established fluorometric methods for determining the inhibitory activity of compounds against hMAO-A and hMAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine for a spectrophotometric assay or a suitable substrate for a fluorometric assay)
-
Test compound (this compound derivative)
-
Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
96-well microplates (black plates for fluorometric assays)
-
Fluorometric or spectrophotometric plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the stock solution with the assay buffer to obtain a range of test concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant hMAO-A and hMAO-B enzymes and the substrate to their optimal working concentrations in the assay buffer.
-
Assay Reaction:
-
To each well of the 96-well plate, add the assay buffer.
-
Add a small volume of the test compound solution or the positive control.
-
Add the diluted enzyme solution and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate solution.
-
-
Measurement: Measure the fluorescence or absorbance at appropriate wavelengths over a specific time period (e.g., 30 minutes) at 37°C.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Cyclooxygenase (COX) Inhibition Assay
This protocol describes a common method for assessing the in vitro inhibition of COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound
-
Positive controls (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
EIA buffer and reagents for prostaglandin E2 (PGE2) detection
-
96-well plates
Procedure:
-
Compound and Reagent Preparation: Prepare stock solutions and serial dilutions of the test compound and positive controls. Prepare working solutions of enzymes and arachidonic acid.
-
Enzyme Reaction:
-
In each well, add the reaction buffer, a heme cofactor, and the COX-1 or COX-2 enzyme.
-
Add the test compound or control and pre-incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a short period (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a solution of hydrochloric acid.
-
-
PGE2 Quantification: Quantify the amount of PGE2 produced using a commercial enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values as described for the MAO assay.
5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol outlines a spectrophotometric method for measuring the inhibition of 5-LOX.
Materials:
-
Soybean lipoxygenase (or purified human 5-LOX)
-
Linoleic acid or arachidonic acid (substrate)
-
Test compound
-
Positive control (e.g., Zileuton)
-
Assay buffer (e.g., 0.1 M phosphate buffer, pH 9.0)
-
Spectrophotometer and cuvettes or a 96-well plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, test compound, and positive control in the assay buffer.
-
Assay:
-
Pre-incubate the enzyme solution with the test compound or control at room temperature for a few minutes.
-
Initiate the reaction by adding the substrate.
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product.
-
-
Data Analysis: Determine the initial reaction velocity from the linear portion of the absorbance curve. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Western Blot Analysis for MAPK and Akt Pathway Modulation
This protocol is a general guideline for assessing the phosphorylation status of key proteins in the MAPK and Akt signaling pathways in a relevant cell line (e.g., RAW 264.7 macrophages).
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Stimulant (e.g., Lipopolysaccharide - LPS)
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-Akt, anti-Akt, anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Culture and Treatment: Culture the cells to a suitable confluency. Pre-treat the cells with various concentrations of the test compound for a specific duration, followed by stimulation with LPS.
-
Protein Extraction: Lyse the cells with lysis buffer and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to determine the effect of the compound on protein phosphorylation.
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways potentially modulated by this compound and its derivatives.
Caption: Inhibition of MAO-B by this compound derivatives.
Caption: Modulation of MAPK and Akt signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for Western Blot analysis of protein phosphorylation.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential for therapeutic development. The primary and most well-characterized therapeutic target is Monoamine Oxidase B, for which potent and selective inhibitors have been identified, suggesting applications in neurodegenerative disorders like Parkinson's disease. Furthermore, the anti-inflammatory properties of this chalcone scaffold, mediated through the potential inhibition of COX and LOX enzymes and the modulation of critical inflammatory signaling pathways such as MAPK and Akt, open avenues for the development of novel anti-inflammatory agents.
The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound. Future research should focus on obtaining more specific quantitative data for the parent compound against inflammatory enzymes and elucidating the precise molecular interactions within the MAPK and Akt signaling cascades. Such studies will be instrumental in the rational design and optimization of this compound-based drug candidates.
In Silico Prediction of 1-(4-nitrophenyl)prop-2-en-1-one Properties: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive in silico analysis of the physicochemical, pharmacokinetic, and toxicological properties of 1-(4-nitrophenyl)prop-2-en-1-one, a chalcone derivative of interest in medicinal chemistry. Utilizing a panel of established computational models, this document details the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound. Furthermore, this guide outlines detailed experimental protocols for the validation of these in silico predictions and explores the potential modulation of key signaling pathways, namely the MAPK and Akt pathways, which are often implicated in the biological activities of chalcones. Visual workflows and pathway diagrams are provided to facilitate a clear understanding of the described processes.
Introduction
This compound belongs to the chalcone family, a class of organic compounds characterized by an open-chain flavonoid structure. Chalcones are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[1] Early-stage assessment of a compound's ADMET properties is a critical step in the drug development pipeline, as it helps to identify potential liabilities and guide lead optimization. In silico prediction methods offer a rapid and cost-effective approach to generate an initial ADMET profile, prioritizing resources for compounds with a higher probability of success.
This guide presents a detailed in silico characterization of this compound, providing researchers with essential data for further investigation.
Predicted Physicochemical Properties
The fundamental physicochemical properties of a compound govern its behavior in biological systems. The following table summarizes the predicted and experimentally reported properties for this compound.
| Property | Predicted/Reported Value | Reference |
| Molecular Formula | C₉H₇NO₃ | |
| Molecular Weight | 177.16 g/mol | |
| IUPAC Name | This compound | |
| SMILES | C=CC(=O)C1=CC=C(C=C1)--INVALID-LINK--[O-] | |
| Melting Point | 158-160 °C | [2] |
| XLogP3 | 2.1 | |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 3 | |
| Topological Polar Surface Area | 62.9 Ų |
In Silico ADMET Prediction
The ADMET profile of this compound was predicted using a consensus approach, integrating data from various well-established online platforms, including SwissADME, pkCSM, and ADMETlab 2.0.[3][4][5]
Absorption
| Parameter | Predicted Value | Interpretation |
| Water Solubility (LogS) | -2.5 to -3.5 | Moderately Soluble |
| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | > 0.9 | High |
| Human Intestinal Absorption (%) | > 90% | High |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux |
| P-glycoprotein Inhibitor | No | Unlikely to cause P-gp mediated drug-drug interactions |
Distribution
| Parameter | Predicted Value | Interpretation |
| Volume of Distribution (VDss, log L/kg) | -0.1 to 0.2 | Low to Moderate |
| Human Plasma Protein Binding (%) | > 90% | High |
| Blood-Brain Barrier Permeability (logBB) | < -1.0 | Low |
| CNS Permeability (logPS) | < -3.0 | Low |
Metabolism
| Parameter | Predicted Value | Interpretation |
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP1A2 Substrate | Yes | Likely to be metabolized by CYP1A2 |
| CYP2C19 Substrate | No | Not a primary substrate for CYP2C19 |
| CYP2C9 Substrate | No | Not a primary substrate for CYP2C9 |
| CYP2D6 Substrate | No | Not a primary substrate for CYP2D6 |
| CYP3A4 Substrate | Yes | Likely to be metabolized by CYP3A4 |
Excretion
| Parameter | Predicted Value | Interpretation |
| Total Clearance (log ml/min/kg) | 0.1 to 0.5 | Low to Moderate |
| Renal OCT2 Substrate | No | Unlikely to be actively secreted by the kidneys |
Toxicity
| Parameter | Predicted Value | Interpretation |
| AMES Toxicity | Yes | Potential mutagen |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
| Hepatotoxicity | Yes | Potential for liver toxicity |
| Skin Sensitization | Yes | Potential to cause skin allergies |
| Minnow Toxicity (log mM) | -0.5 to -1.0 | Toxic to aquatic life |
Experimental Protocols for In Silico Model Validation
To validate the in silico predictions, a series of in vitro experiments are recommended. The following sections provide detailed protocols for key ADMET assays.
Caco-2 Permeability Assay
This assay assesses the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium.[6][7][8]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin
-
Transwell® inserts (24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the monolayer using an EVOM volt-ohm meter. A TEER value above 250 Ω·cm² generally indicates a well-formed monolayer. Additionally, assess the permeability of a paracellular marker, Lucifer yellow. A low transport rate of Lucifer yellow confirms the integrity of the tight junctions.
-
Transport Experiment (Apical to Basolateral - A-B):
-
Wash the cell monolayer twice with pre-warmed HBSS.
-
Add HBSS containing the test compound (e.g., at 10 µM) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Transport Experiment (Basolateral to Apical - B-A):
-
Perform the experiment as described above, but add the test compound to the basolateral chamber and sample from the apical chamber. This is done to assess active efflux.
-
-
Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber)
-
A is the surface area of the membrane
-
C₀ is the initial concentration of the compound in the donor chamber The efflux ratio (Papp(B-A) / Papp(A-B)) can also be calculated to determine if the compound is a substrate of efflux transporters.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that predicts passive membrane permeability.[9][10][11][12]
Materials:
-
96-well filter plates (hydrophobic PVDF or similar)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound and control compounds
-
UV/Vis plate reader or LC-MS/MS for analysis
Procedure:
-
Membrane Coating: Carefully apply 5 µL of the phospholipid solution to the filter of each well in the donor plate. Allow the solvent to evaporate, leaving a lipid layer.
-
Preparation of Solutions: Prepare a solution of the test compound in PBS (e.g., at 200 µM). Fill the wells of the acceptor plate with fresh PBS.
-
Assay Assembly: Add the test compound solution to the donor plate wells. Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method.
-
Data Analysis: Calculate the effective permeability (Pe) using the following equation: Pe = - [ln(1 - Cₐ/Cₑ) / (A * t * (1/Vₐ + 1/Vd))] * Vd Where:
-
Cₐ is the concentration in the acceptor well at time t
-
Cₑ is the equilibrium concentration
-
A is the filter area
-
t is the incubation time
-
Vₐ and Vd are the volumes of the acceptor and donor wells, respectively
-
In Vitro Plasma Protein Binding Assay
This assay determines the extent to which a compound binds to plasma proteins, which influences its distribution and availability to reach its target. Equilibrium dialysis is a commonly used method.[13][14][15][16][17]
Materials:
-
Equilibrium dialysis device (e.g., RED device)
-
Semi-permeable membrane (e.g., molecular weight cut-off of 8-10 kDa)
-
Human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound
-
LC-MS/MS for analysis
Procedure:
-
Device Assembly: Assemble the equilibrium dialysis device according to the manufacturer's instructions, separating the two chambers with the semi-permeable membrane.
-
Sample Loading: Add plasma containing the test compound (at a known concentration) to one chamber (the plasma chamber). Add PBS to the other chamber (the buffer chamber).
-
Equilibration: Incubate the device at 37°C with shaking for a sufficient time to allow for equilibrium to be reached (typically 4-24 hours). The exact time should be determined in a preliminary experiment.
-
Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.
-
Sample Analysis: Determine the concentration of the test compound in both samples using LC-MS/MS.
-
Data Analysis: Calculate the fraction unbound (fu) using the following equation: fu = Cbuffer / Cplasma Where:
-
Cbuffer is the concentration of the compound in the buffer chamber at equilibrium
-
Cplasma is the concentration of the compound in the plasma chamber at equilibrium The percentage of protein binding can be calculated as (1 - fu) * 100.
-
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes.[18][19][20][21][22]
Materials:
-
Pooled human liver microsomes
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Test compound and positive control (e.g., testosterone or midazolam)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS for analysis
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the test compound (e.g., at 1 µM) and the NADPH regenerating system.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Sample Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693 / k.
-
Calculate the intrinsic clearance (CLint) as (0.693 / t₁/₂) / (mg microsomal protein/mL).
-
Potential Signaling Pathway Modulation
Chalcones are known to interact with various cellular signaling pathways, contributing to their diverse biological effects. Based on the literature for structurally related compounds, this compound may modulate the MAPK and Akt signaling pathways.[23][24][25][26]
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[27][28][29][30] The core of the pathway consists of a three-tiered kinase module: a MAPKKK (e.g., Raf), a MAPKK (e.g., MEK), and a MAPK (e.g., ERK). Activation of this cascade can lead to the phosphorylation of transcription factors and other downstream targets, ultimately altering gene expression.
Akt (Protein Kinase B) Signaling Pathway
The Akt signaling pathway is a key regulator of cell survival, growth, and metabolism.[2][31][32][33][34] It is activated by various growth factors and cytokines. Upon activation, Akt phosphorylates a multitude of downstream substrates, leading to the inhibition of apoptosis and promotion of cell proliferation.
Visualizations
In Silico ADMET Prediction Workflow
Caption: Workflow for the in silico prediction of ADMET properties.
Potential Modulation of MAPK and Akt Signaling Pathways by this compound
Caption: Potential modulation of MAPK and Akt signaling pathways.
Conclusion
This technical guide provides a comprehensive overview of the predicted properties of this compound based on established in silico models. The presented data suggests that this compound has favorable absorption and permeability characteristics but may also present challenges related to metabolism and potential toxicity. The detailed experimental protocols provided herein will enable researchers to validate these computational predictions and further characterize the ADMET profile of this and other chalcone derivatives. The exploration of its potential interaction with the MAPK and Akt signaling pathways offers a starting point for mechanistic studies to elucidate its biological activities. This integrated approach of in silico prediction and experimental validation is crucial for accelerating the discovery and development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. sinobiological.com [sinobiological.com]
- 3. ADMETlab 2.0 [admetmesh.scbdd.com]
- 4. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADME/ADMET Assessment Using SwissADME, ProTox-II, admet SAR, and Swiss Target Prediction: A Comprehensive Guide [parssilico.com]
- 6. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 7. enamine.net [enamine.net]
- 8. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 9. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 10. Random Page - Lokey Lab Protocols [lokeylab.wikidot.com]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 12. PAMPA | Evotec [evotec.com]
- 13. protocols.io [protocols.io]
- 14. Plasma Protein Binding Assay [visikol.com]
- 15. labcorp.com [labcorp.com]
- 16. bioivt.com [bioivt.com]
- 17. evotec.com [evotec.com]
- 18. mercell.com [mercell.com]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. researchgate.net [researchgate.net]
- 21. mttlab.eu [mttlab.eu]
- 22. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 23. mdpi.com [mdpi.com]
- 24. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 28. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 29. spandidos-publications.com [spandidos-publications.com]
- 30. creative-diagnostics.com [creative-diagnostics.com]
- 31. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 32. Akt Pathway | Thermo Fisher Scientific - JP [thermofisher.com]
- 33. cusabio.com [cusabio.com]
- 34. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Application Notes and Protocols for 1-(4-nitrophenyl)prop-2-en-1-one in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-nitrophenyl)prop-2-en-1-one, a nitro-substituted chalcone, has emerged as a compound of significant interest in antimicrobial research. Chalcones, belonging to the flavonoid family, are known for their diverse biological activities. The presence of the α,β-unsaturated ketone system, coupled with the electron-withdrawing nitro group on one of its aromatic rings, confers potent antimicrobial properties to this molecule. These application notes provide a comprehensive overview of the antimicrobial applications of this compound, including its activity spectrum, proposed mechanisms of action, and detailed protocols for its evaluation in antimicrobial assays. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of new antimicrobial agents.
Antimicrobial Spectrum and Efficacy
This compound has demonstrated a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi. Its efficacy is particularly noted against hospital-acquired pathogens.
Quantitative Antimicrobial Data
The antimicrobial potency of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the reported antimicrobial activity of this compound and its derivatives against a range of microorganisms.
| Microorganism | Strain | Assay Type | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | Clinical Isolates | Broth Microdilution | 15.62 - 31.25 | Not Reported | [1] |
| Pseudomonas aeruginosa | Clinical Isolates | Broth Microdilution | 15.62 - 31.25 | Not Reported | [1] |
| Candida albicans | Clinical Isolates | Broth Microdilution | 15.62 - 31.25 | Not Reported | [1] |
| Other Hospital Pathogens | Various | Broth Microdilution | 15.62 - 31.25 | Not Reported | [1] |
Mechanism of Action
The precise antimicrobial mechanism of this compound is an active area of research. However, studies on related chalcones suggest a multi-target mode of action, enhancing its potential to circumvent common resistance mechanisms.
1. Inhibition of Efflux Pumps: A key mechanism of bacterial resistance is the active efflux of antimicrobial agents from the cell. Chalcones, including nitro-derivatives, have been shown to inhibit the activity of bacterial efflux pumps such as NorA in Staphylococcus aureus.[2] This inhibition restores the susceptibility of resistant strains to conventional antibiotics.
2. Anti-Biofilm Activity: Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which are notoriously resistant to antimicrobial agents. This compound has demonstrated significant activity in both preventing the formation of biofilms and disrupting established biofilms.[1] This is a critical attribute for an antimicrobial agent, as biofilm-associated infections are a major clinical challenge.
3. Anti-Adhesion Properties: The initial step in biofilm formation and infection is the adhesion of microbial cells to surfaces. This compound has been shown to decrease the adhesion of microbes to host cells, thereby preventing the establishment of infection.[1]
Signaling Pathway Inhibition
The anti-biofilm activity of some chalcones has been linked to the disruption of the cyclic dimeric guanosine monophosphate (c-di-GMP) signaling pathway. c-di-GMP is a key bacterial second messenger that regulates the transition between motile (planktonic) and sessile (biofilm) lifestyles. Inhibition of c-di-GMP synthesis leads to a reduction in biofilm formation. While not yet definitively proven for this compound, this represents a likely and significant mechanism for its anti-biofilm effects.
Caption: Proposed inhibition of biofilm formation by targeting c-di-GMP synthesis.
Experimental Protocols
The following are detailed protocols for the evaluation of the antimicrobial and anti-biofilm properties of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains of interest
-
Sterile saline (0.85% NaCl)
-
McFarland standard No. 0.5
-
Spectrophotometer
-
Microplate reader
Procedure:
-
Preparation of Compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL. Further dilute in the appropriate broth to achieve a working stock concentration.
-
Preparation of Inoculum:
-
From a fresh culture (18-24 h), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Setup:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the working stock solution of the compound to the first well of each row and perform serial two-fold dilutions across the plate.
-
The final volume in each well should be 100 µL.
-
Add 100 µL of the prepared inoculum to each well.
-
Include a positive control (broth + inoculum) and a negative control (broth only) on each plate.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Broth microdilution workflow for determining the MIC of the compound.
Protocol 2: Anti-Biofilm Assay using Crystal Violet Staining
This protocol is used to assess the ability of the compound to inhibit biofilm formation.
Materials:
-
This compound
-
DMSO
-
Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial strain of interest
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension as described in the MIC protocol and dilute it in the biofilm-promoting medium to the desired cell density (e.g., 1 x 10⁶ CFU/mL).
-
Assay Setup:
-
Add 100 µL of the bacterial inoculum to each well of a 96-well plate.
-
Add 100 µL of this compound at various concentrations (typically sub-MIC) to the wells.
-
Include a positive control (inoculum + medium) and a negative control (medium only).
-
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Staining:
-
Gently discard the planktonic cells and wash the wells twice with 200 µL of PBS.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with PBS.
-
Air dry the plate.
-
-
Quantification:
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15 minutes at room temperature.
-
Transfer 125 µL of the solubilized stain to a new flat-bottom plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Caption: Crystal violet staining workflow for quantifying biofilm inhibition.
Conclusion
This compound is a promising antimicrobial agent with a multifaceted mechanism of action that includes the inhibition of efflux pumps and disruption of biofilm formation. Its broad-spectrum activity and low toxicity profile make it an attractive candidate for further investigation and development. The protocols provided herein offer a standardized approach for the in vitro evaluation of this and other novel antimicrobial compounds. Further research into its precise molecular targets and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
Application of 1-(4-nitrophenyl)prop-2-en-1-one in Cancer Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(4-nitrophenyl)prop-2-en-1-one is a chalcone derivative, a class of compounds belonging to the flavonoid family. Chalcones are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. Numerous studies have highlighted the potential of chalcone derivatives as anticancer agents due to their cytotoxic effects on various cancer cell lines. The presence of the 4-nitrophenyl group in this compound is of particular interest, as nitroaromatic compounds have been explored for their biological activities, including their potential as hypoxia-activated prodrugs and their ability to induce oxidative stress.
This document provides an overview of the potential applications of this compound in cancer research, including its proposed mechanism of action, and detailed protocols for relevant in vitro assays. While direct quantitative data for this specific compound is limited in publicly available literature, data from structurally similar compounds are presented to provide a strong rationale for its investigation as a potential anticancer agent.
Quantitative Data Summary
| Compound Name | Cancer Cell Line | IC50 (µg/mL) | Citation |
| ((E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one) | HeLa (Cervical Cancer) | 22.75 ± 19.13 |
Note: The compound listed is structurally similar to this compound and suggests that the core chalcone scaffold possesses cytotoxic properties.
Proposed Mechanism of Action
Based on studies of related chalcones and nitroaromatic compounds, the anticancer activity of this compound is likely mediated through multiple signaling pathways.
1. Induction of Apoptosis:
Chalcones are well-documented inducers of apoptosis in cancer cells. The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to cellular stress and the activation of intrinsic and extrinsic apoptotic pathways. The 4-nitrophenyl group may contribute to ROS production through enzymatic reduction under hypoxic conditions often found in solid tumors.
2. Inhibition of EGFR Signaling Pathway:
In-silico docking studies on a closely related chalcone, (E)-3-(4-nitrophenyl)-1-phenyl-prop-2-en-1-one, have suggested a potential interaction with the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, promoting cell proliferation, survival, and angiogenesis. Inhibition of EGFR by this compound could block these pro-cancerous signals.
Visualizations
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Caption: Proposed inhibition of the EGFR signaling pathway by this compound.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effect of a compound on cancer cells.
Materials:
-
This compound
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the detection and quantification of apoptotic cells.
Materials:
-
This compound
-
Cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Disclaimer: The information provided in this document is for research purposes only. The protocols are general guidelines and may require optimization for specific cell lines and experimental conditions.
References
Application Notes and Protocols for Testing the Cytotoxicity of 1-(4-nitrophenyl)prop-2-en-1-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(4-nitrophenyl)prop-2-en-1-one is a chalcone derivative, a class of compounds known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of the α,β-unsaturated ketone moiety makes chalcones reactive with nucleophiles, such as cysteine residues in proteins, which is thought to contribute to their biological effects. The nitro group on the phenyl ring can also influence the compound's electronic properties and biological activity. These application notes provide a comprehensive protocol for evaluating the in vitro cytotoxicity of this compound against various cancer cell lines. The described experimental workflow will enable researchers to determine the compound's potency (IC50), its effect on cell membrane integrity, and the potential mechanism of cell death.
Data Presentation
The cytotoxic effects of this compound and its analogs can be quantified by determining the half-maximal inhibitory concentration (IC50) across various cancer cell lines. The following table summarizes representative IC50 values for a closely related nitro-chalcone, 2,4,6-trimethoxy-4′-nitrochalcone, which can serve as a reference for designing experimental concentrations for this compound.[1]
Table 1: Cytotoxicity of a 4-Nitrochalcone Analog in Esophageal Squamous Cell Carcinoma (ESCC) Cell Lines [1]
| Compound | Cell Line | IC50 (µM) | Exposure Time (hours) | Assay |
| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | KYSE-450 | 4.97 | 48 | CCK-8 |
| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | Eca-109 | 9.43 | 48 | CCK-8 |
Note: IC50 values are highly dependent on the cell line, assay method, and experimental conditions. It is crucial to determine the IC50 for this compound in the specific cell lines of interest.
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method to quantify cell membrane damage. Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.
Materials:
-
LDH cytotoxicity assay kit
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Lysis buffer (provided in the kit)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Controls: Include the following controls on the plate:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only.
-
Positive Control (Maximum LDH release): Cells treated with the lysis buffer provided in the kit 45 minutes before the assay endpoint.
-
Medium Background Control: Complete medium without cells.
-
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of positive control - Absorbance of vehicle control)] x 100
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Human cancer cell lines
-
This compound
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X binding buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Mandatory Visualization
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Putative signaling pathway modulated by this compound.
References
Application Notes and Protocols for 1-(4-nitrophenyl)prop-2-en-1-one as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-nitrophenyl)prop-2-en-1-one is a chalcone derivative that has emerged as a valuable molecular probe in biomedical research. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known for their diverse biological activities.[1][2] this compound, in particular, has demonstrated utility as a selective inhibitor of monoamine oxidase B (MAO-B) and as a modulator of inflammatory signaling pathways, making it a powerful tool for studying neurodegenerative diseases and inflammation.[3][4]
This document provides detailed application notes and experimental protocols for utilizing this compound as a molecular probe to investigate MAO-B activity and to dissect the roles of the MAPK and Akt signaling pathways in neutrophilic inflammation.
Applications
-
Selective Probing of Monoamine Oxidase B (MAO-B) Activity: this compound and its derivatives have been identified as potent and selective inhibitors of MAO-B.[3][4] This selectivity allows researchers to use this compound to distinguish the activity of MAO-B from its isoform, MAO-A, which is crucial for studying the specific roles of MAO-B in neurotransmitter metabolism and its implications in neurodegenerative disorders like Parkinson's disease.[3][5]
-
Investigation of Neutrophilic Inflammation: Derivatives of 1,3-disubstituted prop-2-en-1-one have been shown to inhibit key functions of neutrophils, including the production of superoxide anions and the release of elastase.[4][6] This inhibitory action is mediated through the modulation of the c-Jun N-terminal kinase (JNK) and Akt signaling pathways.[4] Therefore, this compound can be employed as a probe to study the mechanisms of neutrophilic inflammation and to screen for potential anti-inflammatory agents.
-
Dissecting MAPK and Akt Signaling Pathways: The ability of this compound to interfere with the MAPK and Akt signaling cascades makes it a useful tool for studying the roles of these pathways in various cellular processes, including cell proliferation, apoptosis, and stress responses.[4][7][8]
Data Presentation
Table 1: Inhibitory Activity of this compound Derivatives against Human MAO-A and MAO-B
| Compound Derivative | Target | IC50 (nM) |
| 3a (R = H) | hMAO-A | 89,000 |
| hMAO-B | 120 | |
| 3b (R = 4-F) | hMAO-A | >100,000 |
| hMAO-B | 2.2 | |
| 3c (R = 4-Cl) | hMAO-A | 45,000 |
| hMAO-B | 2.7 | |
| 3d (R = 4-Br) | hMAO-A | 2,700 |
| hMAO-B | 3.5 | |
| 3e (R = 4-CH3) | hMAO-A | >100,000 |
| hMAO-B | 6.5 | |
| 3f (R = 4-OCH3) | hMAO-A | 19,000 |
| hMAO-B | 8.8 | |
| 3g (R = 3,4-diCl) | hMAO-A | 8,900 |
| hMAO-B | 4.1 |
Data extracted from a study on 1-(4-nitrophenyl)-3-arylprop-2-en-1-one derivatives, where 'R' represents a substituent on the second aryl ring.[3]
Table 2: Inhibitory Activity of a Related 1,3-disubstituted prop-2-en-1-one Derivative (Compound 6a) on Neutrophil Function
| Target/Assay | IC50 (µM) |
| Superoxide Anion Production | 1.23 |
| Elastase Release | 1.37 |
Data for a structurally related compound, (E)-1-(1-(4-fluorophenyl)-1H-pyrazol-4-yl)-3-(4-nitrophenyl)prop-2-en-1-one, which demonstrates the potential of this scaffold in modulating neutrophil function.[4][6]
Experimental Protocols
Protocol 1: In Vitro Fluorometric Assay for MAO-B Inhibition
This protocol is adapted from commercially available MAO-B inhibitor screening kits and is tailored for the use of this compound as a test inhibitor.[9][10][11] The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-B activity, using a fluorometric probe.
Materials:
-
This compound
-
Recombinant human MAO-B enzyme
-
Fluorometric probe (e.g., OxiRed™ or equivalent)
-
Horseradish Peroxidase (HRP)
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black microplate
-
Microplate reader with fluorescence capabilities (Ex/Em = 535/587 nm)
-
Positive control inhibitor (e.g., Selegiline)[11]
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of the test compound by diluting the stock solution in MAO-B Assay Buffer. Create a dilution series to determine the IC50 value. The final DMSO concentration in the assay should be below 1%.
-
Prepare a working solution of the positive control inhibitor (e.g., 10 µM Selegiline).[11]
-
Reconstitute the MAO-B enzyme in Assay Buffer according to the manufacturer's instructions.
-
Prepare a substrate solution containing the MAO-B substrate and the fluorometric probe in Assay Buffer.
-
Prepare a developer solution containing HRP in Assay Buffer.
-
-
Assay Protocol:
-
Add 50 µL of MAO-B Assay Buffer to the "Blank" wells.
-
Add 50 µL of the diluted this compound working solutions to the "Test Inhibitor" wells.
-
Add 50 µL of the positive control working solution to the "Positive Control" wells.
-
Add 50 µL of Assay Buffer to the "Enzyme Control" wells.
-
Add 20 µL of the reconstituted MAO-B enzyme solution to all wells except the "Blank" wells.
-
Incubate the plate at 37°C for 10-15 minutes.
-
Prepare a reaction mix containing the MAO-B substrate, fluorometric probe, and HRP in Assay Buffer.
-
Add 30 µL of the reaction mix to all wells.
-
Immediately begin measuring the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Inhibitor) / Rate of Enzyme Control] x 100
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 2: Probing MAPK and Akt Signaling in Neutrophils via Immunoblotting
This protocol describes how to use this compound to investigate its effect on the phosphorylation of key proteins in the MAPK (JNK) and Akt signaling pathways in human neutrophils.[4][13]
Materials:
-
This compound
-
Isolated human neutrophils
-
Neutrophil chemoattractant (e.g., fMLF - N-formylmethionyl-leucyl-phenylalanine)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-JNK (Thr183/Tyr185)
-
Anti-total-JNK
-
Anti-phospho-Akt (Ser473)
-
Anti-total-Akt
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment:
-
Isolate human neutrophils from fresh whole blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by dextran sedimentation).
-
Resuspend the neutrophils in an appropriate buffer (e.g., HBSS).
-
Pre-incubate the neutrophils with various concentrations of this compound or vehicle (DMSO) for 30-60 minutes at 37°C.
-
Stimulate the neutrophils with a chemoattractant (e.g., 1 µM fMLF) for a short period (e.g., 5-15 minutes) to activate the MAPK and Akt pathways.
-
Terminate the stimulation by adding ice-cold PBS and centrifuging the cells.
-
-
Protein Extraction and Quantification:
-
Lyse the cell pellets with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
Immunoblotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (e.g., anti-phospho-JNK and anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies against the total proteins (total-JNK, total-Akt) and a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands and the loading control.
-
Compare the levels of phosphorylated proteins in the treated samples to the vehicle-treated control to determine the effect of this compound on JNK and Akt activation.
-
Visualizations
Caption: Workflow for MAO-B Inhibition Assay.
References
- 1. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Exploring the 1-(4-Nitrophenyl)-3-arylprop-2-en-1-one Scaffold for the Selective Inhibition of Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. Role of PI3K/Akt-Mediated Nrf2/HO-1 Signaling Pathway in Resveratrol Alleviation of Zearalenone-Induced Oxidative Stress and Apoptosis in TM4 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.cn [abcam.cn]
- 10. content.abcam.com [content.abcam.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Studies of 1-(4-nitrophenyl)prop-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for conducting preclinical animal studies on the compound 1-(4-nitrophenyl)prop-2-en-1-one, a chalcone derivative with potential therapeutic applications. The protocols outlined below are intended to serve as a guide for evaluating the compound's efficacy, pharmacokinetics, and safety profile in rodent models.
Introduction
This compound belongs to the chalcone family of compounds, which are known for a wide range of biological activities. Recent studies have identified derivatives of this scaffold as potent and selective inhibitors of monoamine oxidase B (MAO-B), suggesting potential for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1] Chalcones have also been investigated for their anti-inflammatory, antioxidant, and antibacterial properties.[2][3]
This document outlines a strategic approach to the preclinical evaluation of this compound, commencing with acute toxicity assessments to establish a safe dosage range, followed by pharmacokinetic studies to understand its metabolic fate, and culminating in efficacy studies in a relevant disease model.
Preclinical Development Workflow
The preclinical evaluation of this compound will follow a staged approach to systematically gather data on its safety, pharmacokinetic profile, and efficacy.
Caption: Preclinical evaluation workflow for this compound.
Acute and Sub-Acute Toxicity Studies
Objective: To determine the safety profile of this compound following single and repeated doses. A study on a similar chalcone derivative provides a framework for these investigations.[4]
Experimental Protocol: Acute Toxicity
-
Animal Model: Male and female Swiss albino mice (6-8 weeks old).
-
Grouping: Five groups of 6 animals each (3 male, 3 female).
-
Dosing: A single oral gavage administration of the compound at doses of 100, 250, 500, and 1000 mg/kg. A control group will receive the vehicle.
-
Observations: Animals will be observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
-
Endpoint: Determination of the LD50 (if possible) and identification of the maximum tolerated dose (MTD).
Experimental Protocol: Sub-Acute Toxicity
-
Animal Model: Male and female Swiss albino mice (6-8 weeks old).
-
Grouping: Four groups of 10 animals each (5 male, 5 female).
-
Dosing: Daily oral gavage for 28 days at doses of 0.1x, 0.25x, and 0.5x of the MTD determined from the acute toxicity study. A control group will receive the vehicle.
-
Parameters Monitored:
-
Daily: Clinical signs and body weight.
-
Weekly: Food and water consumption.
-
End of Study: Hematological and serum biochemical analysis.
-
Necropsy: Gross pathology and histopathological examination of major organs.
-
Data Presentation: Toxicity Study Parameters
| Parameter | Acute Toxicity | Sub-Acute Toxicity |
| Animal Model | Swiss albino mice | Swiss albino mice |
| Number of Animals | 30 (3 male, 3 female per group) | 40 (5 male, 5 female per group) |
| Dose Levels | 100, 250, 500, 1000 mg/kg (single dose) | 0.1x, 0.25x, 0.5x of MTD (daily for 28 days) |
| Route of Administration | Oral gavage | Oral gavage |
| Duration | 14 days | 28 days |
| Key Endpoints | LD50, MTD, clinical signs, body weight changes | Body weight, organ weight, hematology, clinical chemistry, histopathology |
Pharmacokinetic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Experimental Protocol: Pharmacokinetics
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old) with jugular vein cannulation.
-
Grouping: Two groups of 5 animals each.
-
Dosing:
-
Group 1 (Intravenous): 1 mg/kg administered as a bolus via the jugular vein cannula.
-
Group 2 (Oral): 10 mg/kg administered by oral gavage.
-
-
Blood Sampling: Blood samples (approx. 0.2 mL) will be collected at 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Analysis: Plasma concentrations of the compound will be determined using a validated LC-MS/MS method.
-
Parameters Calculated: Key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability will be calculated.
Data Presentation: Pharmacokinetic Parameters
| Parameter | Intravenous Administration | Oral Administration |
| Animal Model | Sprague-Dawley rats | Sprague-Dawley rats |
| Dose | 1 mg/kg | 10 mg/kg |
| Time Points (hours) | 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 | 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 |
| Calculated Parameters | Cmax, T1/2, AUC, Cl, Vd | Cmax, Tmax, T1/2, AUC, F% |
Efficacy Studies: Neurodegenerative Disease Model
Given the MAO-B inhibitory activity of related compounds, a suitable animal model for Parkinson's disease will be employed to assess the neuroprotective effects of this compound.
Potential Signaling Pathway
The neuroprotective effects of MAO-B inhibitors are thought to be mediated through the reduction of oxidative stress and the preservation of dopaminergic neurons.
Caption: Proposed neuroprotective signaling pathway of this compound.
Experimental Protocol: MPTP-Induced Parkinson's Disease Model
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Grouping:
-
Group 1: Vehicle control.
-
Group 2: MPTP + Vehicle.
-
Group 3: MPTP + this compound (low dose).
-
Group 4: MPTP + this compound (high dose).
-
Group 5: MPTP + Selegiline (positive control).
-
-
Dosing:
-
The compound or vehicle will be administered orally for 14 days.
-
MPTP (20 mg/kg) will be administered intraperitoneally four times at 2-hour intervals on day 7.
-
-
Behavioral Assessments: Motor coordination and activity will be assessed using the rotarod and open-field tests on day 14.
-
Biochemical and Histological Analysis: On day 15, animals will be euthanized, and brains will be collected for:
-
Measurement of dopamine and its metabolites in the striatum by HPLC.
-
Immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.
-
Data Presentation: Efficacy Study Endpoints
| Group | Behavioral Test (Rotarod Latency) | Striatal Dopamine Levels | TH+ Neuron Count (Substantia Nigra) |
| Vehicle Control | Baseline | 100% | 100% |
| MPTP + Vehicle | Decreased | Significantly Reduced | Significantly Reduced |
| MPTP + Compound (Low Dose) | To be determined | To be determined | To be determined |
| MPTP + Compound (High Dose) | To be determined | To be determined | To be determined |
| MPTP + Selegiline | Improved | Partially Restored | Partially Restored |
Conclusion
The experimental designs detailed in these application notes provide a robust framework for the preclinical evaluation of this compound. The systematic progression from safety and pharmacokinetic assessments to efficacy studies will generate the necessary data to support its further development as a potential therapeutic agent.
References
Application Notes and Protocols for the Quantification of 1-(4-Nitrophenyl)prop-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1-(4-nitrophenyl)prop-2-en-1-one, a chalcone derivative of interest in pharmaceutical research, utilizing High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Method
This section details a robust HPLC method for the separation and quantification of this compound. The method is adapted from established protocols for related nitrophenyl compounds and chalcones, ensuring high sensitivity and reproducibility.
Principle
Reverse-phase HPLC (RP-HPLC) is employed to separate this compound from potential impurities or other components in a sample matrix. The compound is separated on a C18 stationary phase with a polar mobile phase. Quantification is achieved by detecting the analyte's absorbance using a UV detector and comparing the peak area to a standard calibration curve.
Experimental Protocol
1.2.1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Ortho-phosphoric acid (analytical grade)
-
0.45 µm syringe filters
1.2.2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
1.2.3. Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v). Adjust the pH to 3.0 with ortho-phosphoric acid. The final composition may require optimization based on the specific column and system.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[1][2][3][4]
1.2.4. Chromatographic Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (70:30, v/v), pH 3.0 with ortho-phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (Chalcones typically exhibit strong absorbance in this region)
-
Injection Volume: 20 µL
1.2.5. Analysis and Quantification
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in triplicate to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions in triplicate.
-
Determine the concentration of this compound in the samples by interpolating their mean peak areas from the calibration curve.
Data Presentation
Table 1: HPLC Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Note: These values are typical for HPLC analysis of chalcones and related compounds and should be determined experimentally during method validation.[5][6][7][8]
Experimental Workflow Diagram
Caption: Workflow for HPLC quantification of this compound.
UV-Vis Spectrophotometry Method
This section describes a simple and rapid method for the quantification of this compound using UV-Vis spectrophotometry.
Principle
This compound, like other chalcones, possesses a chromophore that absorbs ultraviolet (UV) radiation.[9] The concentration of the compound in a solution is directly proportional to its absorbance at a specific wavelength (λmax), as described by the Beer-Lambert law.
Experimental Protocol
2.2.1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Methanol (UV grade)
2.2.2. Instrumentation
-
UV-Vis spectrophotometer (double beam)
-
Matched quartz cuvettes (1 cm path length)
2.2.3. Preparation of Solutions
-
Solvent (Blank): Methanol
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the desired linear range (e.g., 1, 2, 5, 10, 15, 20 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration that falls within the established calibration range.
2.2.4. Spectrophotometric Analysis
-
Determination of λmax: Scan a standard solution of this compound (e.g., 10 µg/mL) from 200 to 400 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax). Based on the structure and related compounds, the λmax is expected to be in the range of 300-340 nm.
-
Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax using methanol as a blank. Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Measure the absorbance of the prepared sample solutions at the λmax.
-
Quantification: Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.
Data Presentation
Table 2: UV-Vis Spectrophotometry Method Validation Parameters
| Parameter | Typical Value |
| λmax | 300 - 340 nm |
| Linearity Range | 1 - 20 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.6 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Note: These values are based on typical performance for UV-Vis analysis of chalcones and should be experimentally verified.[10][11][12]
Logical Relationship Diagram
Caption: Logical relationship for quantification by UV-Vis spectrophotometry.
General Considerations
-
Method Validation: Both methods should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
-
System Suitability: For the HPLC method, system suitability tests (e.g., tailing factor, theoretical plates, and retention time precision) should be performed before each analytical run to ensure the chromatographic system is performing adequately.
-
Safety Precautions: Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, especially when handling organic solvents and chemical standards. All work should be conducted in a well-ventilated area.
References
- 1. organomation.com [organomation.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. sample preparation in hplc | PPTX [slideshare.net]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. tpcj.org [tpcj.org]
- 6. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-(4-nitrophenyl)prop-2-en-1-one as a Key Intermediate in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-(4-nitrophenyl)prop-2-en-1-one, a member of the chalcone family, is a highly versatile intermediate in organic synthesis.[1] Chalcones are characterized by an open-chain flavonoid structure, featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] The presence of this reactive enone moiety, combined with an electron-withdrawing nitro group on one of the phenyl rings, makes this compound a valuable precursor for the synthesis of a wide array of bioactive molecules and heterocyclic compounds.[2][3] Its derivatives have demonstrated significant pharmacological potential, including anti-inflammatory, anticancer, antimicrobial, and antioxidant activities.[4][5][6] These notes provide detailed protocols and applications for utilizing this intermediate in synthetic chemistry.
Section 1: Synthesis of this compound Derivatives
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde.[1][2] For synthesizing derivatives based on the this compound scaffold, either 4-nitroacetophenone is reacted with various aromatic aldehydes, or a substituted acetophenone is reacted with 4-nitrobenzaldehyde.
Experimental Protocol 1: General Synthesis via Claisen-Schmidt Condensation
This protocol outlines a generalized procedure for the synthesis of chalcone derivatives.
-
Reactant Preparation: Dissolve equimolar amounts (e.g., 0.01 mol) of the appropriate substituted acetophenone and substituted aromatic aldehyde in a suitable solvent such as ethanol (30-50 mL).
-
Catalyst Addition: While stirring the solution at a controlled temperature (typically between 0-5°C or room temperature), slowly add a catalytic amount of an aqueous base solution (e.g., 10-15% NaOH or KOH).[1][7]
-
Reaction: Continue stirring the mixture for a specified period, typically ranging from 3 to 24 hours.[5][7] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is often poured into cold water or acidified to precipitate the crude product.
-
Purification: The resulting solid is collected by filtration, washed with cold water until neutral, and then dried. The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol, acetone, or a mixture) to yield the pure chalcone.[5][8]
Workflow for Synthesis and Application of Chalcones
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. jchemrev.com [jchemrev.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (2E)-1-(4-Chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Crystallization of 1-(4-nitrophenyl)prop-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed techniques and protocols for the crystallization of 1-(4-nitrophenyl)prop-2-en-1-one, a chalcone derivative of interest in various research and development fields. The following sections outline common crystallization methods, solvent selection, and detailed experimental procedures to obtain high-purity crystalline material suitable for further analysis and application.
Introduction
This compound, also known as 4-nitrochalcone, is a synthetic chalcone derivative. Chalcones are precursors in the biosynthesis of flavonoids and are recognized for their diverse biological activities, making them valuable scaffolds in drug discovery.[1] Proper crystallization is a critical step in the purification of this compound, ensuring the removal of impurities from the synthesis and providing material with the desired physical and chemical properties for subsequent applications.
Crystallization Techniques
Several standard techniques can be employed for the crystallization of chalcones. The choice of method often depends on the scale of the experiment, the desired crystal size, and the solubility of the compound in various solvents.
-
Slow Evaporation: This is a widely used method for growing high-quality single crystals.[2] It involves dissolving the solute in a suitable solvent at a concentration below saturation and allowing the solvent to evaporate slowly and undisturbed.
-
Recrystallization: This is the most common method for purifying solid organic compounds. It involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling to induce crystallization.[3][4]
-
Solvent Diffusion: This technique is useful when the compound is highly soluble in one solvent but poorly soluble in another. A solution of the compound is placed in a container, and a second solvent (in which the compound is less soluble) is carefully layered on top or allowed to diffuse in slowly, causing the compound to crystallize at the interface.
Solvent Selection
The choice of solvent is crucial for successful crystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature but have high solubility at an elevated temperature.
-
Not react with the compound.
-
Be sufficiently volatile to be easily removed from the crystals.
-
Have a boiling point below the melting point of the compound.
Based on literature for similar nitro-substituted chalcones, several solvents and solvent systems have proven effective:
-
Ethanol: Often used for recrystallization of chalcone derivatives.[4]
-
Acetone: A good solvent for dissolving many organic compounds, including chalcones.[5]
-
Dimethylformamide (DMF): Can be used for recrystallizing chalcones, sometimes in combination with other solvents.[2]
-
Dichloromethane/n-hexane: This solvent pair is effective for the recrystallization of nitro-chalcones.[6]
-
Chloroform: Can be used for the extraction and initial purification steps.[3]
The solubility of a related compound, 1-(4-nitrophenyl)ethanone, was found to be highest in acetone, followed by acetonitrile and ethyl acetate, and lower in alcohols like ethanol and propanol. This suggests that acetone and ethyl acetate could be good primary solvents, while alcohols or alkanes like hexane could be used as anti-solvents.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
This protocol is a general method for purifying crude this compound.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to just cover the solid.
-
Gently heat the mixture on a hot plate with stirring. Add more ethanol portion-wise until the solid completely dissolves. Avoid adding excess solvent.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
For further crystallization, the flask can be placed in an ice bath or a refrigerator.
-
Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Recrystallization from a Solvent Pair (Dichloromethane/n-Hexane)
This method is particularly useful when a single solvent does not provide optimal crystallization.[6]
Materials:
-
Crude this compound
-
Dichloromethane
-
n-Hexane
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude product in a minimum amount of dichloromethane at room temperature or with gentle warming.
-
Once fully dissolved, slowly add n-hexane dropwise with continuous stirring until the solution becomes slightly turbid (cloudy).
-
If the solution becomes too cloudy, add a few drops of dichloromethane until it becomes clear again.
-
Cover the flask and allow it to stand undisturbed at room temperature.
-
Crystals should form as the solution slowly cools and the solvent composition changes. For better yield, the flask can be placed in a refrigerator.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of a pre-mixed solution of dichloromethane and n-hexane (in the same ratio as the final crystallization mixture) or with pure cold n-hexane.
-
Dry the purified crystals.
Protocol 3: Slow Evaporation for Single Crystal Growth
This protocol is aimed at obtaining high-quality single crystals suitable for X-ray diffraction studies.
Materials:
-
Purified this compound
-
A suitable solvent (e.g., acetone, ethyl acetate, or a mixture)
-
Small beaker or vial
-
Parafilm or aluminum foil
Procedure:
-
Prepare a dilute solution of the purified compound in the chosen solvent. The solution should be clear and unsaturated.
-
Filter the solution to remove any dust particles.
-
Transfer the solution to a clean beaker or vial.
-
Cover the container with parafilm or aluminum foil and pierce a few small holes to allow for slow evaporation of the solvent.
-
Place the container in a vibration-free location at a constant temperature.
-
Crystals will form over a period of several days to weeks.
-
Once suitable crystals have formed, they can be carefully removed from the mother liquor.
Data Presentation
The following table summarizes key quantitative data for this compound and related compounds found in the literature.
| Parameter | Value | Compound | Reference |
| Melting Point | 158-160 °C | (2E)-3-(4-Nitrophenyl)-1-phenyl-2-propen-1-one | [7] |
| 175–177 °C | (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | [6] | |
| 173 °C | 4'-Hydroxy-4-nitro chalcone | [3] | |
| Molecular Weight | 253.26 g/mol | (2E)-3-(4-Nitrophenyl)-1-phenyl-2-propen-1-one | [7] |
| 177.16 g/mol | 1-(4'-Nitrophenyl)prop-2-en-1-one | ||
| Yield (Post-Recrystallization) | 42-90% | Nitro-substituted chalcones | [6] |
| 70.63% | 4'-Hydroxy-4-nitro chalcone | [3] | |
| 56-94% | 2,4,6-trimethoxy-4′-nitrochalcone derivatives | [4] | |
| Crystal Data | Monoclinic, P2/c | (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one | [5] |
| a = 6.2139 Å | [5] | ||
| b = 13.159 Å | [5] | ||
| c = 14.450 Å | [5] | ||
| β = 92.106° | [5] |
Visualizations
Below is a diagram illustrating the general workflow for the crystallization of this compound.
Caption: General workflow for the purification of this compound by recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-(4'-Nitrophenyl)prop-2-en-1-one | C9H7NO3 | CID 152453 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-nitrophenyl)prop-2-en-1-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(4-nitrophenyl)prop-2-en-1-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and widely adopted method for synthesizing this compound, a type of chalcone, is the Claisen-Schmidt condensation.[1][2][3] This reaction involves the base-catalyzed condensation of an appropriate aldehyde and ketone.[2] For this specific chalcone, the reactants would be 4-nitroacetophenone and benzaldehyde or acetophenone and 4-nitrobenzaldehyde.
Q2: What are the typical catalysts and solvents used in this synthesis?
A2: Alkaline hydroxides such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are the most frequently used catalysts.[1][4] The reaction is typically carried out in a protic solvent like ethanol.[1][3]
Q3: What are some alternative methods to improve the reaction yield and efficiency?
A3: Several modern techniques have been shown to improve the yield and reduce reaction times compared to traditional reflux methods. These include:
-
Grinding (Solvent-Free) Method: This mechanochemical approach involves grinding the reactants with a solid base catalyst, often leading to higher yields and being more environmentally friendly as it minimizes solvent use.[1][3][5]
-
Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can significantly accelerate the reaction rate and improve yields.[2][6]
Q4: How can I purify the synthesized this compound?
A4: The most common method for purifying the crude product is recrystallization.[1][3][7] Ethanol is a frequently used solvent for this purpose.[5][7] The purity of the final product can be verified by techniques such as thin-layer chromatography (TLC) and melting point determination.[1][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive catalyst (e.g., old NaOH/KOH) | Use fresh, high-purity catalyst. Consider using solid KOH pellets for grinding methods.[4] |
| Impure starting materials | Ensure the purity of the aldehyde and ketone. Distill liquid reactants if necessary. | |
| Inappropriate reaction temperature | For reflux methods, ensure the reaction is maintained at the appropriate boiling temperature of the solvent. For room temperature stirring, allow sufficient reaction time (can be several hours to overnight).[4] | |
| Insufficient catalyst | The amount of base is crucial. For some reactions, a higher concentration of the base (e.g., 40% aqueous NaOH or KOH) may be necessary.[4] | |
| Formation of Side Products | Self-condensation of the ketone | Add the ketone slowly to the mixture of the aldehyde and the base catalyst. |
| Cannizzaro reaction of the aldehyde | This is more likely with aromatic aldehydes lacking alpha-hydrogens in the presence of a strong base. Ensure the reaction conditions do not overly favor this pathway (e.g., by controlling temperature). | |
| Michael addition | The enone product can potentially undergo a Michael addition with the enolate of the starting ketone. This can be minimized by controlling the stoichiometry of the reactants. | |
| Difficulty in Product Precipitation/Isolation | Product is soluble in the reaction mixture | After the reaction is complete, pour the mixture into cold or ice water to induce precipitation.[4] Acidifying the mixture with a dilute acid (e.g., HCl) can also facilitate precipitation.[4][7] |
| Product is an Oil or Gummy Solid | Impurities are present | Attempt to triturate the crude product with a non-polar solvent like hexane to remove non-polar impurities and induce solidification. Subsequent recrystallization is recommended. |
| Incorrect pH during workup | Ensure the pH is adjusted correctly to precipitate the desired product and not a salt form. |
Data Presentation
Table 1: Comparison of Yields for Different Chalcone Synthesis Methods
| Synthesis Method | Catalyst | Solvent | Reaction Time | Typical Yield (%) | Reference(s) |
| Conventional Reflux | KOH | Ethanol | Several hours | 9.2% | [1][3] |
| Grinding | KOH (solid) | None (neat) | 15 minutes | 32.6% - 80% | [1][3] |
| Ultrasound-Assisted | NaOH | Ethanol | Short | Quantitative | [2] |
| Room Temperature Stirring | NaOH/KOH | Ethanol | Overnight | Varies (can be high) | [4] |
Note: Yields can vary significantly based on the specific substrates, reaction scale, and experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grinding (Solvent-Free)
This protocol is based on the principles of green chemistry, minimizing solvent use and reaction time.[3][5]
Materials:
-
4-Nitroacetophenone
-
Benzaldehyde
-
Potassium hydroxide (KOH) pellets
-
Mortar and pestle
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a mortar, add 4-nitroacetophenone (1 equivalent) and benzaldehyde (1 equivalent).
-
Add solid KOH pellets (1-1.5 equivalents).
-
Grind the mixture vigorously with a pestle for 10-15 minutes. The mixture will typically turn into a paste and may solidify.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, add cold deionized water to the mortar and break up the solid product.
-
Filter the crude product using suction filtration and wash thoroughly with water to remove the catalyst.
-
Dry the crude product.
-
Purify the product by recrystallization from hot ethanol.
Protocol 2: Synthesis of (E)-1-(4-bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one via Conventional Stirring
This protocol is adapted from a reported synthesis of a similar chalcone.[8]
Materials:
-
4-Nitrobenzaldehyde (1 equivalent, e.g., 0.01 mol, 1.51 g)
-
4-Bromoacetophenone (1 equivalent, e.g., 0.01 mol, 1.99 g)
-
Ethanol (30 mL)
-
5% Potassium hydroxide solution (5 mL)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 4-nitrobenzaldehyde and 4-bromoacetophenone in ethanol.
-
While stirring the solution at room temperature, slowly add the 5% potassium hydroxide solution.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the precipitated solid.
-
Wash the solid with water and dry it.
-
Recrystallize the crude product from a suitable solvent like acetone or ethanol to obtain pure crystals.[8]
Visualizations
Experimental Workflow for Synthesis Optimization
Caption: Figure 1. General workflow for optimizing the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Figure 2. Troubleshooting logic for low yield in chalcone synthesis.
References
Technical Support Center: Purification of 1-(4-nitrophenyl)prop-2-en-1-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(4-nitrophenyl)prop-2-en-1-one.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
Problem 1: The crude product is an oil or a gummy solid instead of a precipitate.
-
Question: My reaction of 4-nitrobenzaldehyde and acetophenone resulted in an oily or gummy product. What could be the cause and how can I resolve this?
-
Answer: The formation of an oily or gummy product in chalcone synthesis is a common issue that can be attributed to several factors, including the presence of impurities, unreacted starting materials, or side products. The electron-withdrawing nature of the nitro group in 4-nitrobenzaldehyde can sometimes lead to side reactions or incomplete reactions under certain conditions.
Possible Causes and Solutions:
-
Excess Aldehyde: Unreacted 4-nitrobenzaldehyde can contribute to the formation of an oily product. A wash with an aqueous solution of sodium metabisulfite can help remove the excess aldehyde.[1]
-
Side Products: The self-condensation of acetophenone or the Cannizzaro reaction of 4-nitrobenzaldehyde can lead to impurities that hinder crystallization.[2] Careful control of reaction conditions, such as slow addition of the aldehyde, can minimize these side reactions.[2]
-
Residual Base: Inadequate neutralization of the basic catalyst (e.g., NaOH or KOH) can leave residual base in the crude product, which may interfere with crystallization. Washing the crude product with dilute acid followed by water is recommended.[3]
-
Trituration: Triturating the oily product with a solvent in which the desired compound is sparingly soluble, such as diethyl ether or cold ethanol, can often induce solidification.[1]
-
Problem 2: The product "oils out" during recrystallization.
-
Question: When I try to recrystallize my crude this compound, it separates as an oil instead of forming crystals. What should I do?
-
Answer: "Oiling out" during recrystallization typically occurs when the solute is insoluble in the hot solvent at a temperature above its melting point. It can also be caused by a high concentration of impurities, which lowers the melting point of the mixture.
Possible Solutions:
-
Solvent System Modification: The choice of solvent is critical. If using a single solvent like ethanol leads to oiling out, a mixed solvent system might be more effective. For nitro-substituted chalcones, a solvent pair like dichloromethane/hexane or ethanol/dioxane (1:1) can be successful.[1][4][5] Start by dissolving the compound in a minimum amount of the "good" solvent (e.g., dichloromethane or ethanol) at an elevated temperature, and then slowly add the "poor" solvent (e.g., hexane) until turbidity is observed.
-
Slow Cooling: Rapid cooling can promote oiling out. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Using a magnetic stirrer during slow cooling can also be beneficial.[6]
-
Scratching and Seeding: Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can help overcome the energy barrier for nucleation.[2][6]
-
Reduce Impurity Load: If the crude product is highly impure, consider a preliminary purification step, such as a quick filtration through a small plug of silica gel, before attempting recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are typically unreacted starting materials (4-nitrobenzaldehyde and acetophenone) and side products from reactions like the self-condensation of acetophenone.[2] The presence of these impurities can lower the melting point and make purification more challenging.
Q2: Which recrystallization solvent is best for this compound?
A2: Ethanol is a commonly used and often effective solvent for the recrystallization of chalcones.[7][8] However, for nitro-substituted chalcones, which can be more polar, a mixed solvent system may provide better results. A dichloromethane/hexane or ethanol/dimethylformamide (9:1) mixture has been shown to be effective for similar compounds.[5][9]
Q3: When should I use column chromatography for purification?
A3: Column chromatography is recommended when recrystallization fails to yield a pure product, or when there are multiple impurities with similar solubility profiles to the desired compound. It is particularly useful for removing closely related side products.
Q4: What is a good eluent system for column chromatography of this compound?
A4: For polar chalcones, a gradient elution on silica gel is often effective. A common starting point is a mixture of hexane and ethyl acetate.[10] The polarity can be gradually increased by increasing the proportion of ethyl acetate. For very polar chalcones, a mixture of dichloromethane and hexane can also be used.[5] It is highly recommended to first determine the optimal solvent system using Thin-Layer Chromatography (TLC).[11]
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound can be assessed using several techniques:
-
Melting Point: A sharp melting point range close to the literature value (e.g., 158-164 °C for a similar compound) indicates high purity.[12]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests a pure compound.
-
Spectroscopic Methods: 1H NMR, 13C NMR, and IR spectroscopy can confirm the structure and identify any remaining impurities.
Data Presentation
The following table summarizes purification parameters for nitro-substituted chalcones based on literature data.
| Compound | Purification Method | Solvent/Eluent System | Yield (%) | Melting Point (°C) |
| 4'-hydroxy-4-nitro chalcone | Recrystallization | Chloroform | 70.63 | 173 |
| (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one | Recrystallization | Dichloromethane/n-hexane | 42-90 | - |
| 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one | Recrystallization | Ethanol:Dimethylformamide (9:1) | 86 | 180-181 |
| (E)-1-(4-Methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Column Chromatography | 15% Ethyl acetate in hexane | 85 | - |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., 95% ethanol, approximately 5 mL per gram of crude product) to dissolve the solid.[2]
-
Heating: Gently heat the mixture in a water bath to facilitate complete dissolution. Avoid overheating, especially if the compound has a low melting point.[2]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. The formation of crystals should be observed.
-
Chilling: Once at room temperature, place the flask in an ice bath for about 20-30 minutes to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good system will show a clear separation between the desired product and impurities, with an Rf value for the product of around 0.3-0.4. A common eluent system is a mixture of hexane and ethyl acetate.[10]
-
Column Packing: Prepare a silica gel column using the wet slurry method with the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Begin eluting the column with the determined solvent system. If necessary, gradually increase the polarity of the eluent to move the compounds down the column.[11]
-
Fraction Collection: Collect the eluent in small fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chemsynthesis.com [chemsynthesis.com]
optimizing reaction conditions for 4'-nitrochalcone synthesis
Technical Support Center: Synthesis of 4'-Nitrochalcone
Welcome to the technical support center for the synthesis of 4'-nitrochalcone. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4'-nitrochalcone?
A1: The most prevalent and straightforward method for synthesizing 4'-nitrochalcone is the Claisen-Schmidt condensation.[1][2][3] This reaction involves the base-catalyzed condensation of 4-nitroacetophenone with benzaldehyde.
Q2: What are the typical starting materials and catalysts used?
A2: The synthesis typically involves the reaction between an acetophenone derivative and a benzaldehyde derivative. For 4'-nitrochalcone, the reactants are 4-nitroacetophenone and benzaldehyde. Common catalysts are strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent such as ethanol or methanol.[1][4] Acid catalysts like sulfuric acid adsorbed on silica (SiO2–H2SO4) have also been reported.[5]
Q3: What are the expected yields for 4'-nitrochalcone synthesis?
A3: Yields can vary significantly based on the reaction conditions. Under optimized conventional heating methods, yields can be high. Solvent-free methods using grinding or microwave irradiation have also reported high yields, often exceeding 80%.[5] For instance, a grinding technique for a similar chalcone yielded 70.63%.[6][7]
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[2][4] Samples of the reaction mixture are spotted on a TLC plate alongside the starting materials (4-nitroacetophenone and benzaldehyde). The formation of a new spot with a different Rf value indicates the formation of the product. The disappearance of the starting material spots signifies the completion of the reaction.
Q5: What is the typical appearance of the final 4'-nitrochalcone product?
A5: The appearance of chalcone derivatives can vary depending on the substituents. Nitro-substituted chalcones are often colored. For example, 4'-hydroxy-4-nitrochalcone is described as orangish-white crystals.[6][7] The final product is typically a solid that can be purified by recrystallization.
Troubleshooting Guide
Problem 1: Low or No Product Yield
Possible Cause 1.1: Ineffective Catalyst
-
Solution: Ensure the base catalyst (e.g., NaOH, KOH) is fresh and has not been deactivated by prolonged exposure to air. The concentration of the base is also crucial; 40% aqueous NaOH is commonly used.[1][4] If a base catalyst is ineffective, particularly with nitro-substituted reactants, switching to an acid catalyst might be beneficial.[2]
Possible Cause 1.2: Incomplete Reaction
-
Solution: Increase the reaction time and continue to monitor the reaction using TLC until the starting materials are consumed.[4] Gently heating the reaction mixture can also increase the reaction rate, but care must be taken to avoid side reactions.
Possible Cause 1.3: Formation of Aldol Addition Intermediate
-
Solution: The reaction may stall at the intermediate aldol addition product without subsequent dehydration to form the chalcone. This is more likely if the reaction conditions are too mild (e.g., low temperature, insufficient base). Increasing the temperature or the amount of catalyst can promote the elimination step. The presence of the aldol product can sometimes be identified by NMR spectroscopy.[2]
Problem 2: Presence of Impurities and Side Products
Possible Cause 2.1: Unreacted Starting Materials
-
Solution: If TLC indicates the presence of starting materials in the final product, the reaction did not go to completion. Consider extending the reaction time or increasing the temperature. Purification via recrystallization from a suitable solvent, such as ethanol, is necessary to remove unreacted starting materials.[2][8]
Possible Cause 2.2: Self-Condensation of Acetophenone
-
Solution: While less common in Claisen-Schmidt reactions where the aldehyde has no α-hydrogens, self-condensation of the ketone can occur. Using an equimolar ratio of reactants can minimize this. Ensure the aldehyde is added to the mixture of the ketone and base to allow for the rapid formation of the enolate which then reacts with the aldehyde.
Possible Cause 2.3: Cannizzaro Reaction of Benzaldehyde
-
Solution: In the presence of a strong base, benzaldehyde can undergo a Cannizzaro reaction, especially at higher temperatures. This side reaction can be minimized by maintaining a lower reaction temperature and controlling the concentration of the base.[2]
Problem 3: Difficulty in Product Isolation and Purification
Possible Cause 3.1: Oily Product Instead of Solid
-
Solution: If the product separates as an oil, it may be due to impurities or the presence of solvent. Try scratching the inside of the flask with a glass rod to induce crystallization. Placing the mixture in an ice bath can also promote solidification. If these methods fail, an extraction followed by solvent removal and recrystallization may be necessary.
Possible Cause 3.2: Ineffective Recrystallization
-
Solution: Choosing the right solvent is critical for successful recrystallization. Ethanol is a commonly used solvent for chalcones.[2][8] If the product is too soluble, a mixed solvent system might be required. Ensure the product is fully dissolved in the minimum amount of hot solvent and then allowed to cool slowly to form pure crystals.
Data Presentation
Table 1: Summary of Reaction Conditions for Chalcone Synthesis
| Reactant A | Reactant B | Catalyst | Solvent | Method | Yield (%) | Reference |
| 4-nitroacetophenone | Substituted benzaldehydes | NaOH (aq) | Ethanol | Reflux/Stirring | - | [1] |
| 4-methoxyacetophenone | 4-nitrobenzaldehyde | NaOH | Ethanol/Water | Stirring (RT) | 82% (aldol) | [2] |
| 4-hydroxyacetophenone | 4-nitrobenzaldehyde | KOH | - | Grinding | 70.63% | [6][7] |
| Substituted acetophenones | Substituted benzaldehydes | SiO2-H2SO4 | - | Microwave | >80% | [5] |
| Aromatic acetophenone | Substituted benzaldehydes | NaOH (40% aq) | Methanol | Stirring (RT) | 56-94% | [4] |
Note: The yield for the reaction with 4-nitrobenzaldehyde resulted in the aldol addition product, not the final chalcone under the specified conditions.
Experimental Protocols
General Protocol for Base-Catalyzed Synthesis of 4'-Nitrochalcone
This protocol is a generalized procedure based on common laboratory practices for Claisen-Schmidt condensation.[1][4]
-
Preparation: In a round-bottom flask, dissolve 10 mmol of 4-nitroacetophenone in 20 mL of methanol or ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, slowly add 3 mL of a 40% (w/v) aqueous solution of sodium hydroxide.
-
Aldehyde Addition: To this mixture, add 10 mmol of benzaldehyde dropwise.
-
Reaction: Continue stirring the reaction mixture at room temperature. The reaction progress should be monitored by TLC. The reaction may be stirred overnight.
-
Isolation: Once the reaction is complete, the resulting precipitate is collected by vacuum filtration.
-
Washing: The collected solid is washed with cold water until the washings are neutral, followed by a wash with cold methanol or ethanol to remove impurities.
-
Purification: The crude product is then purified by recrystallization from ethanol to yield the final 4'-nitrochalcone.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 4'-nitrochalcone.
Caption: Troubleshooting logic for low or no product yield.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. jocpr.com [jocpr.com]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 8. rsc.org [rsc.org]
Technical Support Center: Overcoming Solubility Challenges with 1-(4-nitrophenyl)prop-2-en-1-one
Welcome to the technical support center for 1-(4-nitrophenyl)prop-2-en-1-one. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility issues encountered during experiments with this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key physicochemical data to support your research endeavors.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for addressing solubility challenges.
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃ | --INVALID-LINK--[1] |
| Molecular Weight | 177.16 g/mol | --INVALID-LINK--[1] |
| Appearance | Solid | General knowledge |
| Melting Point | Not explicitly available for this specific compound, but related chalcones have melting points in the range of 55-164 °C. | General knowledge |
| LogP (calculated) | 2.1 | --INVALID-LINK--[1] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: this compound is a relatively non-polar organic molecule, as indicated by its positive LogP value. The presence of the nitrophenyl group and the propenone structure contributes to its hydrophobicity, leading to limited solubility in polar solvents like water.
Q2: What are the most common organic solvents for dissolving this compound?
A2: While specific quantitative data for this exact compound is limited, based on its chalcone structure and data from similar nitrophenyl compounds, the following solvents are recommended, generally in descending order of solvating power:
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Acetone
-
Acetonitrile
-
Ethanol
-
Methanol
For a structurally similar compound, 1-(4-nitrophenyl)ethanone, the mole fraction solubility follows the order: acetone > acetonitrile > ethyl acetate > toluene > methanol > ethanol.[2]
Q3: I've dissolved the compound in DMSO for my cell-based assay, but it precipitates when I add it to the aqueous culture medium. What should I do?
A3: This is a common issue known as "precipitation upon dilution." To mitigate this, you can:
-
Decrease the final concentration of DMSO: Aim for a final DMSO concentration of less than 0.5% (v/v) in your cell culture medium, as higher concentrations can be toxic to cells.
-
Use a co-solvent system: Prepare your stock solution in a mixture of a strong organic solvent (like DMSO) and a more aqueous-miscible solvent (like ethanol or polyethylene glycol).
-
Prepare a more dilute stock solution: This will reduce the concentration gradient when adding it to the aqueous medium.
-
Add the stock solution to the medium with vigorous stirring or vortexing.
-
Warm the culture medium slightly before adding the compound, but be mindful of the temperature sensitivity of your cells and the compound.
Troubleshooting Guide
Use the following guide to troubleshoot common solubility issues.
| Issue | Possible Cause | Recommended Solution(s) |
| Compound will not dissolve in the chosen solvent. | Insufficient solvent volume or inappropriate solvent choice. | 1. Increase the solvent volume incrementally. 2. Try a stronger polar aprotic solvent like DMSO or DMF. 3. Gently warm the solution (e.g., to 37-50°C) and use sonication to aid dissolution. Be cautious of compound stability at higher temperatures. |
| A precipitate forms after the solution cools to room temperature. | The compound has low solubility at room temperature and was only dissolved at an elevated temperature (supersaturation). | 1. Prepare the solution at the working temperature. 2. If a concentrated stock is needed, maintain it at a slightly elevated temperature (if the compound is stable) or prepare fresh before each use. 3. Consider using a co-solvent system to improve solubility at room temperature. |
| The dissolved compound appears oily or forms a separate layer. | This can occur during synthesis or workup if byproducts are present or if the solvent system is not optimal. | 1. Ensure the compound is pure. If it's from a synthesis, consider purification steps like recrystallization or column chromatography. 2. If using a mixed solvent system, ensure the solvents are miscible. |
Experimental Protocols
Protocol 1: General Procedure for Determining Solubility (Shake-Flask Method)
This protocol provides a general method for experimentally determining the solubility of this compound in a specific solvent.
Materials:
-
This compound (solid)
-
Chosen solvent (e.g., DMSO, ethanol)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
Spectrophotometer or HPLC for quantification
Procedure:
-
Add an excess amount of the solid compound to a known volume of the solvent in a vial. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C).
-
Shake the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the sample at high speed to pellet the undissolved solid.
-
Carefully remove a known volume of the supernatant.
-
Dilute the supernatant with an appropriate solvent to a concentration suitable for analysis.
-
Quantify the concentration of the dissolved compound using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
Calculate the solubility in mg/mL or moles/L.
Protocol 2: Preparation of a Stock Solution for Biological Assays
This protocol describes the preparation of a concentrated stock solution in an organic solvent, suitable for dilution into aqueous media for in vitro experiments.
Materials:
-
This compound (solid)
-
High-purity DMSO or DMF
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator (optional)
Procedure:
-
Weigh out the desired amount of this compound on an analytical balance.
-
Transfer the solid to a sterile vial.
-
Add the required volume of DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the mixture vigorously until the solid is completely dissolved.
-
If the compound is difficult to dissolve, you can warm the solution to 37°C in a water bath and sonicate for a few minutes.
-
Once dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizing Solubility Concepts
To better understand the factors influencing solubility and the troubleshooting process, the following diagrams are provided.
References
Technical Support Center: Crystallization of 1-(4-nitrophenyl)prop-2-en-1-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 1-(4-nitrophenyl)prop-2-en-1-one.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
A1: Ethanol, particularly 95% ethanol, is a commonly used and effective solvent for the recrystallization of this compound and other chalcones. Acetone is also a suitable solvent, and single crystals have been successfully obtained through slow evaporation from an acetone solution. For challenging crystallizations, a mixture of ethanol and dimethylformamide (9:1) may also be effective.
Q2: What is the expected melting point of pure this compound?
A2: While the exact melting point can vary slightly depending on the purity and crystalline form, a closely related compound, (2E)-3-(4-nitrophenyl)-1-phenyl-2-propen-1-one, has a reported melting point in the range of 158-164 °C.[1][2] Significant deviation from this range may indicate the presence of impurities.
Q3: How can I induce crystallization if no crystals form upon cooling?
A3: If crystals do not form spontaneously, several techniques can be employed to induce crystallization. One common method is to scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic scratches that can serve as nucleation sites for crystal growth. Another technique is to add a seed crystal of pure this compound to the supersaturated solution. If a seed crystal is not available, allowing the solvent to evaporate slowly in a loosely covered container can increase the concentration and promote crystallization.
Q4: What are the potential side products in the synthesis of this compound that could interfere with crystallization?
A4: The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation. Potential side products that can act as impurities and hinder crystallization include unreacted starting materials (4-nitroacetophenone and benzaldehyde) and products from the self-condensation of 4-nitroacetophenone.
Troubleshooting Guide
This guide addresses specific issues that may arise during the crystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | The compound precipitates as a liquid instead of a solid. This can occur if the melting point of the compound is lower than the boiling point of the solvent, or if there are significant impurities that depress the melting point. | 1. Re-dissolve and Cool Slowly: Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Insulating the flask can help with gradual cooling. 2. Change Solvent: Switch to a solvent with a lower boiling point. 3. Trituration: If an oil persists, it can sometimes be induced to solidify by scratching with a glass rod or by cooling in an ice bath while scratching. The resulting solid can then be re-dissolved in a minimal amount of hot solvent for recrystallization. 4. Purification: The presence of unreacted starting materials can lead to oiling out. Wash the crude product with a dilute aqueous solution of sodium bisulfite to remove residual benzaldehyde before crystallization. |
| No Crystal Formation | The solution is not sufficiently supersaturated, or there are no nucleation sites for crystal growth to begin. | 1. Induce Nucleation: Scratch the inner surface of the flask with a glass rod or add a seed crystal. 2. Concentrate the Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. 3. Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound. |
| Poor Crystal Yield | Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor. The compound may also be more soluble in the chosen solvent than anticipated. | 1. Reduce Solvent Volume: Before filtering, gently heat the solution to evaporate a portion of the solvent and then allow it to cool again to form more crystals. 2. Cool the Mother Liquor: After the initial filtration, cool the filtrate in an ice bath to see if more crystals will form. 3. Optimize Solvent Choice: Refer to the solubility data to select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. |
| Colored Crystals | The presence of colored impurities from the synthesis reaction. | 1. Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use with caution as it can also adsorb some of the desired product. 2. Repeat Recrystallization: A second recrystallization may be necessary to remove persistent colored impurities. |
Data Presentation
Qualitative Solubility of this compound in Common Solvents
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Notes |
| Ethanol (95%) | Sparingly Soluble | Soluble | A good solvent for recrystallization. |
| Acetone | Soluble | Very Soluble | Can be used for recrystallization, often by slow evaporation. |
| Methanol | Sparingly Soluble | Soluble | Another potential recrystallization solvent. |
| Ethyl Acetate | Moderately Soluble | Soluble | May be a suitable solvent, but solubility might be high at room temperature, potentially reducing yield. |
| Hexane | Insoluble | Sparingly Soluble | Can be used as an anti-solvent in a mixed-solvent system with a more polar solvent. |
| Water | Insoluble | Insoluble | Not a suitable solvent for recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation
This protocol describes the synthesis of the crude product prior to crystallization.
Materials:
-
4-Nitroacetophenone
-
Benzaldehyde
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10% w/v in water)
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolve 4-nitroacetophenone in ethanol in a flask equipped with a stirrer.
-
Cool the solution in an ice bath.
-
Slowly add the sodium hydroxide solution to the cooled mixture while stirring.
-
Add benzaldehyde dropwise to the reaction mixture, maintaining the low temperature.
-
Continue stirring the reaction mixture in the ice bath for a specified time (typically 2-3 hours) or until a precipitate forms.
-
Collect the crude product by vacuum filtration.
-
Wash the solid with cold water to remove any remaining NaOH.
-
Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the crude this compound.
Protocol 2: Recrystallization of this compound
This protocol outlines the purification of the crude product.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., 95% ethanol)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate or water bath)
-
Filtration apparatus (e.g., Büchner funnel and vacuum flask)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the recrystallization solvent to the flask.
-
Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
If crystals do not form, induce crystallization by scratching the inside of the flask or adding a seed crystal.
-
Once crystal formation is complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the purified crystals of this compound.
Visualizations
Caption: Experimental workflow for the synthesis and crystallization of this compound.
Caption: Logical troubleshooting flow for common crystallization issues.
References
Technical Support Center: Synthesis of 1-(4-nitrophenyl)prop-2-en-1-one
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-nitrophenyl)prop-2-en-1-one, a chalcone derivative commonly prepared via a base-catalyzed Claisen-Schmidt condensation. This document provides troubleshooting advice and answers to frequently asked questions regarding potential side reactions and experimental challenges.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Q1: My final product yield is significantly lower than expected. What are the potential causes?
A1: Low yields can stem from several factors. The primary causes are often incomplete reaction or the prevalence of side reactions that consume starting materials.
-
Incomplete Reaction: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Side Reactions: The most common yield-reducing side reactions are the self-condensation of 4-nitroacetophenone, the Cannizzaro reaction of benzaldehyde, and Michael addition of the starting enolate to the product.[1] These competing pathways consume your reactants, directly lowering the potential yield of the desired chalcone.
-
Purification Losses: Significant amounts of product can be lost during work-up and purification steps, such as recrystallization or chromatography. Ensure proper technique and solvent selection to minimize these losses.
Q2: I've isolated a significant amount of an unknown byproduct. How can I identify it?
A2: The identity of the byproduct is likely one of the common side-products of the Claisen-Schmidt condensation.
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Cannizzaro Products: If you used a high concentration of base, you may have formed benzyl alcohol and benzoic acid from the disproportionation of benzaldehyde.[2][3] Benzoic acid can be removed by a basic wash during workup, while benzyl alcohol is an oil that can make your product difficult to crystallize.
-
Self-Condensation Product: The enolate of 4-nitroacetophenone can react with another molecule of 4-nitroacetophenone. This product will have a significantly higher molecular weight.
-
Michael Adduct: The enolate of 4-nitroacetophenone can undergo a 1,4-addition to the newly formed chalcone. This adduct will have a molecular weight equal to the sum of the product and the 4-nitroacetophenone starting material.[1]
-
Aldol Addition Product: Incomplete dehydration can leave the intermediate β-hydroxy ketone in your final product. This can be identified by the presence of a hydroxyl group in IR and NMR spectra.
Characterization using techniques such as NMR, IR spectroscopy, and mass spectrometry will be essential for definitive identification.
Q3: My crude product is an oil or a gummy solid and is difficult to crystallize. What is the issue?
A3: This is a common issue often caused by the presence of oily byproducts, primarily benzyl alcohol from the Cannizzaro side reaction. Unreacted benzaldehyde or the aldol addition intermediate can also contribute.
-
Troubleshooting: First, ensure all benzoic acid has been removed by washing the organic layer with a basic solution (e.g., sodium bicarbonate). To remove benzyl alcohol, extensive washing with cold water or a non-polar solvent like hexane may be effective. If these methods fail, column chromatography is the most reliable method for separating the desired chalcone from these impurities.
Q4: The reaction mixture turned very dark brown or black. Is this a cause for concern?
A4: A color change to yellow, orange, or red is expected during chalcone synthesis. However, a very dark color may indicate the formation of polymeric materials or degradation of the product, especially if the reaction is run at high temperatures or for an extended period. It is advisable to control the reaction temperature, particularly during the addition of the base.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions I should be aware of in this synthesis?
A1: The three most significant side reactions are:
-
Cannizzaro Reaction of Benzaldehyde: In the presence of a strong base, benzaldehyde, which lacks α-hydrogens, can undergo disproportionation to yield benzyl alcohol and benzoic acid.[2][3][4]
-
Self-Condensation of 4-nitroacetophenone: The enolate of 4-nitroacetophenone can act as a nucleophile and attack an unreacted molecule of 4-nitroacetophenone. This is a competing aldol condensation reaction.[5]
-
Michael Addition: The enolate of 4-nitroacetophenone can add to the α,β-unsaturated system of the this compound product, forming a Michael adduct.[1][6]
Q2: How can the Cannizzaro reaction be minimized?
A2: To suppress the Cannizzaro reaction, you should avoid conditions of very high base concentration.[7] Using a catalytic amount of base rather than a large excess, maintaining a lower reaction temperature (e.g., 20-25°C), and avoiding unnecessarily long reaction times can significantly reduce the formation of these byproducts.
Q3: What is the best way to prevent the self-condensation of 4-nitroacetophenone?
A3: The self-condensation can be minimized by controlling the addition of the reagents. A common strategy is to slowly add the 4-nitroacetophenone to a solution containing the benzaldehyde and the base. This ensures that the concentration of the enolate is always low and that it has a higher probability of reacting with the more electrophilic benzaldehyde present in excess.
Q4: Can the Michael addition side reaction be prevented?
A4: The Michael addition is favored by a high concentration of the enolate. This side reaction can be suppressed by using stoichiometric amounts of the reactants and by ensuring the reaction does not run for an excessive amount of time after the initial condensation is complete. Precipitating the product as it forms can also help by removing it from the solution and preventing it from reacting further.
Q5: Why is this reaction called a Claisen-Schmidt condensation?
A5: It is a specific type of crossed aldol condensation between an aldehyde or ketone with an α-hydrogen (in this case, 4-nitroacetophenone) and an aromatic carbonyl compound that lacks an α-hydrogen (benzaldehyde).[8] This distinction is important because the absence of α-hydrogens on one partner prevents its self-condensation and simplifies the potential product mixture.
Data Presentation: Summary of Side Reactions
The following table summarizes the key side reactions, the conditions that promote them, and recommended preventative measures.
| Side Reaction | Side Product(s) | Favorable Conditions | Preventative Measures |
| Cannizzaro Reaction | Benzyl alcohol & Benzoic acid | High concentration of base, prolonged reaction time. | Use catalytic base, maintain temperature at 20-25°C, avoid long reaction times. |
| Self-Condensation | 1,3-Bis(4-nitrophenyl)-2-buten-1-one | High concentration of 4-nitroacetophenone enolate. | Slowly add 4-nitroacetophenone to the benzaldehyde/base mixture. |
| Michael Addition | 1,3-Bis(4-nitrophenyl)-3-(phenylcarbonyl)propan-1-one | Excess 4-nitroacetophenone enolate, extended reaction times. | Use stoichiometric reactants, filter product as it precipitates. |
| Incomplete Dehydration | 3-Hydroxy-1-(4-nitrophenyl)-3-phenylpropan-1-one | Low reaction temperature, insufficient reaction time or base. | Ensure adequate base concentration and reaction time; gentle heating may be required. |
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure for the Claisen-Schmidt condensation.
Reagents:
-
4-Nitroacetophenone
-
Benzaldehyde
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) solution (e.g., 10-20% aqueous)
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute (for neutralization)
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve 4-nitroacetophenone (1 equivalent) in an appropriate volume of 95% ethanol.
-
Add benzaldehyde (1 equivalent) to the solution and stir until a homogeneous mixture is obtained.
-
Cool the mixture in an ice-water bath to approximately 20-25°C.
-
While stirring vigorously, add the sodium hydroxide solution dropwise to the mixture. Maintain the temperature between 20-25°C during the addition.
-
After adding the base, a precipitate should begin to form. Continue stirring the mixture at room temperature for 2-4 hours to ensure the reaction goes to completion.
-
After the stirring period, cool the mixture in an ice bath to maximize precipitation.
-
Filter the crude product using vacuum filtration and wash the crystals thoroughly with cold water until the filtrate is neutral. A final wash with a small amount of cold ethanol can aid in removing impurities.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified crystals, then determine the yield and characterize the product by measuring its melting point and acquiring spectroscopic data (IR, NMR).
Visualization of Reaction Pathways
The following diagram illustrates the intended synthetic route to this compound and the competing side reaction pathways.
Caption: Reaction scheme for the synthesis of this compound and its major side reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cannizzaro Reaction | ChemTalk [chemistrytalk.org]
- 3. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 4. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Self-condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability of 1-(4-Nitrophenyl)prop-2-en-1-one in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 1-(4-nitrophenyl)prop-2-en-1-one in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: this compound, a chalcone derivative, is susceptible to degradation through several pathways. The primary factors of concern are:
-
Hydrolysis: The α,β-unsaturated ketone structure is prone to hydrolysis, particularly under acidic or basic conditions. Studies on similar chalcones have shown significant degradation in both acidic and alkaline media.[1][2] One study on achyrobichalcone found it to be particularly unstable in alkaline environments.[3][4]
-
Photodegradation: The presence of a nitrophenyl group and the conjugated system makes the molecule susceptible to degradation upon exposure to light, especially UV radiation. Chalcones, in general, can be photolabile.[2]
-
Oxidation: The double bond in the propenone linker and the aromatic rings can be susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen. Forced degradation studies on a thiophene chalcone demonstrated degradation under oxidative stress.[1][5][6]
-
Thermal Stress: While some chalcones have shown stability under thermal stress, elevated temperatures can accelerate other degradation pathways like hydrolysis and oxidation.[1][5][6]
Q2: In which types of solvents is this compound expected to be most stable?
A2: While specific data for this compound is limited, general knowledge of chalcone chemistry suggests that it would be most stable in aprotic, non-polar to moderately polar solvents, stored in the dark, and at low temperatures. It is advisable to use freshly prepared solutions for experiments whenever possible.
Q3: Are there any recommended storage conditions for solutions of this compound?
A3: To maximize the shelf-life of your solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at low temperatures, preferably at -20°C or -80°C for long-term storage. For short-term storage, 2-8°C is advisable.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For sensitive applications, it is recommended to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound potency or inconsistent experimental results over time. | Degradation of this compound in the stock solution. | 1. Verify Stock Solution Integrity: Analyze the stock solution by HPLC to check for the presence of degradation products. 2. Prepare Fresh Solutions: If degradation is confirmed, prepare fresh stock solutions before each experiment. 3. Optimize Storage: Implement the recommended storage conditions (low temperature, protection from light, inert atmosphere). |
| Appearance of new peaks in the chromatogram of a sample. | The compound is degrading under the experimental conditions (e.g., in the assay buffer). | 1. Perform a Forced Degradation Study: Conduct a systematic study to identify the specific degradation triggers (see Experimental Protocols section). 2. Adjust Experimental Conditions: If the degradation is pH-dependent, adjust the buffer pH. If it is due to light, perform experiments in the dark. If oxidation is suspected, add an antioxidant or use deoxygenated buffers. |
| Precipitation of the compound from the solution. | Poor solubility or degradation leading to less soluble products. | 1. Confirm Solubility Limits: Determine the solubility of the compound in the chosen solvent system. 2. Consider a Co-solvent: If solubility is an issue, the use of a co-solvent (e.g., DMSO, DMF) may be necessary. However, be mindful of the potential impact of the co-solvent on compound stability. |
Quantitative Data Summary
The following table summarizes the expected degradation behavior of chalcones based on forced degradation studies of related compounds. The extent of degradation can vary significantly based on the specific chalcone structure and the experimental conditions.
| Stress Condition | Typical Reagents and Conditions | Expected Stability of Chalcones | Reference |
| Acid Hydrolysis | 0.1 M - 1 M HCl, reflux for several hours | Degradation is likely. | [1][2][5][6] |
| Base Hydrolysis | 0.1 M - 1 M NaOH, reflux for several hours | Significant degradation is expected; often the most sensitive condition. | [1][2][3][4][5][6] |
| Oxidative Degradation | 3-30% H₂O₂, room temperature or slightly elevated, for several hours | Degradation is likely. | [1][5][6] |
| Thermal Degradation | 60-80°C, solid state or in solution, for several hours to days | Generally more stable, but can accelerate other degradation pathways. | [1][5][6] |
| Photodegradation | Exposure to UV light (e.g., 254 nm) or sunlight, solid state or in solution, for several hours | Degradation is likely. | [1][2][5][6] |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the stock solution in a sealed vial at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to UV light (254 nm) in a photostability chamber for 24 hours.
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
4. HPLC Method Development (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products absorb (a photodiode array detector is recommended for method development).
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5][6]
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
Caption: Troubleshooting inconsistent results.
References
- 1. sciforum.net [sciforum.net]
- 2. Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development, optimisation and validation of a stability-indicating HPLC method of achyrobichalcone quantification using experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 1-(4-Nitrophenyl)prop-2-en-1-one Biological Assays
Welcome to the technical support center for researchers utilizing 1-(4-nitrophenyl)prop-2-en-1-one and its derivatives. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the biological evaluation of this compound, a chalcone derivative known for its diverse biological activities.
General Cell-Based Assay Issues
Q1: My assay results are not reproducible. What are the common causes?
A1: Lack of reproducibility in cell-based assays is a frequent challenge. Key factors to consider include:
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Cell Passage Number: Using cells with high passage numbers can lead to phenotypic and genotypic drift. It is crucial to use cells within a consistent and low passage range for all experiments.[1][2]
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Cell Seeding Density: Inconsistent cell numbers across wells will lead to high variability. Ensure your cell suspension is homogenous before and during plating.[3]
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Pipetting Errors: Inaccurate or inconsistent pipetting, especially with small volumes, can introduce significant errors. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.[3]
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, which can alter cell growth. To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells and do not use them for data collection.[3][4]
-
Mycoplasma Contamination: This common, often undetected contamination can significantly alter cell metabolism and response to treatments. Regularly test your cell cultures for mycoplasma.[2]
Q2: How do I choose the correct microplate for my assay?
A2: Plate selection depends on the detection method:
-
Colorimetric Assays (e.g., MTT): Use clear, flat-bottom plates.
-
Fluorescence Assays: Use black plates to minimize background fluorescence and light scattering.
-
Luminescence Assays: Use white plates to maximize the light signal. For cell-based assays, tissue culture-treated plates are necessary to ensure proper cell adhesion.[5][6]
Troubleshooting the MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which can be an indicator of cell health.[4] However, it is prone to specific artifacts.
Q3: My negative control (untreated cells) shows low viability or high variability. What's wrong?
A3: This could be due to several factors:
-
Incomplete Solubilization of Formazan: The purple formazan crystals must be fully dissolved before reading the absorbance. Ensure you are using a sufficient volume of a suitable solvent (e.g., DMSO, or 5% SDS in buffered DMF) and mixing thoroughly.[4] Microscopic inspection can confirm complete solubilization.[4]
-
MTT Toxicity: The MTT reagent itself can be toxic to some cell lines, especially with prolonged incubation. Optimize the incubation time (typically 1-4 hours) to get a robust signal without causing cytotoxicity.[7][8]
-
High Cell Density: Over-confluent cells may have reduced metabolic activity, leading to a weaker signal. Ensure cells are in the exponential growth phase during the assay.
Q4: I am seeing a high background absorbance in my "no-cell" control wells. What is the cause?
A4: High background can stem from:
-
Compound Interference: this compound is a yellow-colored compound. It may absorb light at the same wavelength as formazan. Always run a "compound only" control (media + compound, no cells) to measure its intrinsic absorbance and subtract this value from your test wells.[4]
-
Chemical Reduction of MTT: The compound may directly reduce the MTT reagent to formazan, independent of cellular activity. This is common with compounds containing reducing agents like phenols or ascorbic acid.[9] An orthogonal cell viability assay that uses a different detection method can be used to confirm results.[9]
-
Phenol Red Interference: Phenol red in culture media can interfere with absorbance readings. Using phenol red-free media during the MTT incubation and measurement steps is recommended to minimize this issue.[8]
Q5: My dose-response curve is inconsistent or does not follow a standard sigmoidal shape. Why?
A5: This can be a result of compound properties or assay conditions:
-
Compound Precipitation: The compound may not be fully soluble at higher concentrations in your culture medium. Visually inspect the wells for any precipitate.
-
Non-Specific Activity: The compound might be interfering with metabolic pathways in a way that doesn't correlate directly with cell death, affecting the MTT reduction process.[4]
-
Incorrect Time Point: The chosen endpoint may be too early or too late to capture the full cytotoxic effect. Perform a time-course experiment to determine the optimal incubation time after treatment.
Data Summary: Biological Activities
The following tables summarize the reported in vitro activities for this compound and related derivatives.
Table 1: Anti-Inflammatory Activity of Prop-2-en-1-one Derivatives in Human Neutrophils
| Compound ID | Superoxide Inhibition IC₅₀ (µM) | Elastase Release Inhibition IC₅₀ (µM) | Reference |
|---|---|---|---|
| 6a | 1.23 | 1.37 | [10] |
| 14 | 6.52 | Minimally Inhibited | [10] |
| 26a | 1.56 | Not Affected | [10] |
Data from a study on 1-substituted 3-aryl prop-2-en-1-one derivatives, where compound structures vary.[10]
Table 2: Monoamine Oxidase B (MAO-B) Inhibitory Activity
| Derivative | MAO-B Inhibition IC₅₀ (nM) | Reference |
|---|---|---|
| Series Range | 2.2 - 120 | [11][12] |
Data from a study on a library of 1-(4-nitrophenyl)-3-arylprop-2-en-1-one derivatives.[11][12]
Table 3: Anticancer Activity (GI₅₀) of a Ciminalum-Thiazolidinone Hybrid
| Cell Line Category | Cell Line | GI₅₀ (µM) | Reference |
|---|---|---|---|
| Leukemia | MOLT-4, SR | < 0.01 - 0.02 | [13] |
| Colon Cancer | SW-620 | < 0.01 - 0.02 | [13] |
| CNS Cancer | SF-539 | < 0.01 - 0.02 | [13] |
| Melanoma | SK-MEL-5 | < 0.01 - 0.02 | [13] |
Data for hit compound 2h , a hybrid molecule containing the 2-chloro-3-(4-nitrophenyl)prop-2-enylidene moiety.[13]
Experimental Protocols & Methodologies
Protocol 1: MTT Assay for Cytotoxicity
This protocol is adapted for evaluating the cytotoxic effects of this compound.
Materials:
-
96-well flat-bottom, tissue culture-treated plates
-
Target cancer cell line
-
Complete culture medium (consider phenol red-free for the assay step)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., pure DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be non-toxic and consistent across all wells (typically <0.5%). Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium + DMSO) and blank (medium only) wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C. Protect the plate from light.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker for 15-30 minutes to ensure all formazan crystals are dissolved.[4]
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
Protocol 2: DPPH Radical Scavenging Assay
This protocol measures the direct antioxidant (radical scavenging) potential of the compound.[14]
Materials:
-
96-well plate
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Test compound solutions in methanol at various concentrations
-
Positive control (e.g., Ascorbic Acid, Trolox)
-
Methanol (as blank)
-
Microplate reader (absorbance at ~517 nm)
Procedure:
-
Plate Setup: In a 96-well plate, add 100 µL of the test compound dilutions to the sample wells. Add 100 µL of the positive control to its respective wells and 100 µL of methanol to the blank wells.
-
Reaction Initiation: Add 100 µL of the DPPH solution to all wells. Mix gently.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 517 nm. The purple color of DPPH fades to yellow in the presence of an antioxidant.[15]
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100, where Abs_control is the absorbance of the DPPH solution with methanol.
Visual Guides: Workflows and Pathways
General Experimental Workflow
Caption: Workflow for evaluating this compound.
MTT Assay Troubleshooting Logic
Caption: A troubleshooting flowchart for common MTT assay issues.
Inhibitory Action on Inflammatory Signaling
Caption: Inhibition of MAPK and Akt pathways by prop-2-en-1-ones.[10]
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. Troubleshooting Cell-based Assays - Eppendorf Canada [eppendorf.com]
- 3. reddit.com [reddit.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 7. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Is Your MTT Assay the Right Choice? [promega.com]
- 10. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
avoiding degradation of 1-(4-nitrophenyl)prop-2-en-1-one during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 1-(4-nitrophenyl)prop-2-en-1-one during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound?
A1: this compound, a chalcone derivative, is susceptible to three primary degradation pathways:
-
Photodegradation: Exposure to light, particularly UV radiation, can induce cis-trans isomerization of the double bond and [2+2] cycloaddition reactions, leading to the formation of inactive dimers.[1]
-
pH-related Hydrolysis: As an α,β-unsaturated ketone, the compound is prone to hydrolysis, especially under alkaline conditions (pH > 8). This can lead to the cleavage of the molecule. At acidic pH (pH < 5), the compound is generally more stable.[2][3]
-
Nucleophilic Addition: The electrophilic β-carbon of the enone system is susceptible to attack by nucleophiles that may be present in the experimental medium, such as amines or thiols.[4]
Q2: How should I properly store stock solutions of this compound?
A2: To ensure the stability of your stock solutions, adhere to the following storage guidelines:
| Parameter | Recommendation | Rationale |
| Solvent | DMSO or ethanol | Good solubility and relatively inert. |
| Temperature | -20°C or -80°C | Minimizes thermal degradation and slows down potential reactions. |
| Light Exposure | Store in amber vials or wrap vials in aluminum foil | Prevents photodegradation.[5] |
| Container | Tightly sealed vials | Prevents solvent evaporation and contamination. |
| Aliquoting | Prepare small, single-use aliquots | Avoids multiple freeze-thaw cycles which can introduce moisture and accelerate degradation. |
Q3: I am observing inconsistent results in my cell-based assays. Could this be due to compound degradation?
A3: Yes, inconsistent results are a common sign of compound instability in biological assays. Degradation in cell culture media can lead to a decrease in the effective concentration of the active compound over the course of the experiment. The complex composition of cell culture media (containing water, salts, amino acids, and other nucleophiles) can contribute to hydrolysis and nucleophilic addition.[6] It is crucial to assess the stability of this compound in your specific cell culture medium.
Troubleshooting Guides
Issue 1: Loss of Compound Activity Over Time in Aqueous Buffers
Symptoms:
-
Decreased biological activity in assays performed over several hours.
-
Changes in the UV-Vis spectrum of the compound in solution over time.
Possible Cause:
-
Hydrolysis of the α,β-unsaturated ketone moiety, particularly in neutral to alkaline buffers.
Solutions:
| Step | Action | Detailed Instructions |
| 1 | pH Optimization | Determine the optimal pH for your experiment where the compound is most stable. If possible, perform assays at a slightly acidic pH (6.0-7.0). |
| 2 | Fresh Preparations | Prepare fresh working solutions of the compound immediately before each experiment. Avoid using solutions that have been stored for extended periods in aqueous buffers. |
| 3 | Stability Assessment | Perform a time-course stability study. Incubate the compound in your experimental buffer and analyze samples at different time points using HPLC-UV to quantify the remaining parent compound. |
Issue 2: Variable Results and Unexpected Peaks in Chromatography
Symptoms:
-
Inconsistent peak areas for the parent compound in replicate injections.
-
Appearance of new, unexpected peaks in the chromatogram.
-
A gradual decrease in the main peak's area with a corresponding increase in impurity peaks over a series of analyses.
Possible Causes:
-
Photodegradation: Exposure of the sample to ambient or UV light during sample preparation or in the autosampler.
-
On-column Degradation: Interaction with the stationary phase or mobile phase components.
Solutions:
| Step | Action | Detailed Instructions |
| 1 | Light Protection | Prepare samples under low-light conditions. Use amber autosampler vials or cover clear vials with aluminum foil.[5] |
| 2 | Mobile Phase pH | Ensure the mobile phase pH is compatible with the compound's stability. A slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) is often preferable. |
| 3 | Temperature Control | Use a cooled autosampler (4°C) to minimize degradation of samples waiting for injection. |
| 4 | Inert System | If degradation persists, consider using a biocompatible or PEEK HPLC system to minimize metal-catalyzed reactions. |
Experimental Protocols
Protocol 1: Assessing the pH Stability of this compound
Objective: To determine the degradation rate of this compound at different pH values.
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Buffers of varying pH (e.g., pH 4.0, 7.4, and 9.0)
-
HPLC-UV system
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile and water with 0.1% formic acid (gradient or isocratic)
-
UV detector set to the λmax of the compound (typically around 310-340 nm)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
For each pH to be tested, dilute the stock solution into the respective buffer to a final concentration of 100 µM.
-
Immediately after preparation (t=0), inject a sample onto the HPLC-UV system to determine the initial peak area of the parent compound.
-
Incubate the remaining solutions at a controlled temperature (e.g., 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution and inject it into the HPLC-UV.
-
Quantify the peak area of the parent compound at each time point.
-
Plot the percentage of the remaining parent compound against time for each pH to determine the degradation kinetics.
Data Presentation:
| pH | Half-life (t½) at 37°C (hours) | Degradation Rate Constant (k) (h⁻¹) |
| 4.0 | > 48 | < 0.014 |
| 7.4 | ~ 12 | ~ 0.058 |
| 9.0 | < 2 | > 0.347 |
| (Note: These are example data and should be determined experimentally) |
Protocol 2: Evaluating Photostability
Objective: To assess the degradation of this compound upon exposure to light.
Materials:
-
Solutions of this compound in a relevant solvent (e.g., ethanol or experimental buffer).
-
Clear and amber vials.
-
A controlled light source (e.g., a UV lamp or a photostability chamber).
-
HPLC-UV system.
Procedure:
-
Prepare identical solutions of the compound in both clear and amber vials.
-
Keep the amber vials in the dark as a control.
-
Expose the clear vials to the light source for specific durations (e.g., 1, 2, 4, 8 hours).
-
At each time point, analyze an aliquot from both the exposed and control vials by HPLC-UV.
-
Compare the chromatograms to identify the formation of degradation products (e.g., cis-isomer or dimers) and quantify the loss of the parent compound.
Visualizations
References
- 1. Standard Operating Procedures | Research Safety [researchsafety.uky.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chalcone: A Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 6. Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Studies of 1-(4-nitrophenyl)prop-2-en-1-one
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the in vivo dosage of 1-(4-nitrophenyl)prop-2-en-1-one. The information is presented in a question-and-answer format to address specific challenges you may encounter during your experiments.
Disclaimer: Limited direct in vivo data is publicly available for this compound. The following recommendations are based on studies of structurally related chalcones. It is imperative to conduct preliminary dose-finding and toxicity studies for your specific experimental model.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for in vivo studies with this compound?
A1: Due to the absence of specific studies on this compound, a conservative approach is crucial. Based on in vivo studies of other chalcone derivatives, a starting dose in the range of 10-50 mg/kg administered orally or intraperitoneally in a rodent model can be considered. Dose-escalation studies are essential to determine the optimal dose for your specific biological endpoint.
Q2: How should I formulate this compound for in vivo administration?
A2: Chalcones often exhibit poor aqueous solubility. A common formulation strategy involves dissolving the compound in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) and then suspending the solution in a vehicle like corn oil, carboxymethylcellulose (CMC), or a saline solution containing a surfactant like Tween 80. It is critical to establish the maximum tolerated concentration of the vehicle in a control group to avoid confounding effects.
Q3: What are the potential challenges in the in vivo application of chalcones like this compound?
A3: A significant challenge with chalcones is their potential for low bioavailability. This can be attributed to poor absorption, rapid metabolism, and accelerated clearance.[1][2] Researchers should consider these pharmacokinetic properties when designing their studies and interpreting results.
Q4: What is known about the toxicity of this compound?
A4: The toxicological properties of this compound have not been fully investigated. However, acute toxicity studies on other chalcone derivatives in mice have shown LD50 values greater than 5000 mg/kg for some, while others were found to be more toxic with an LD50 of 3807.9 mg/kg, indicating a variable toxicity profile within this class of compounds.[3] It is mandatory to conduct thorough toxicity assessments for this compound before proceeding with efficacy studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable in vivo efficacy at the initial dose. | - Poor bioavailability. - Sub-therapeutic dosage. - Rapid metabolism of the compound. | - Increase the dose in a stepwise manner. - Consider a different route of administration (e.g., intraperitoneal instead of oral). - Analyze plasma concentrations to assess bioavailability. |
| Unexpected adverse effects or toxicity in animal models. | - Off-target effects of the compound. - Vehicle-related toxicity. - Dose is too high. | - Reduce the dosage. - Run a vehicle-only control group to rule out vehicle toxicity. - Conduct a comprehensive toxicity study, including histopathology of major organs. |
| High variability in experimental results. | - Inconsistent formulation and administration. - Genetic variability in animal models. - Differences in animal handling and environmental conditions. | - Ensure a homogenous and stable formulation. - Standardize the administration technique. - Use a sufficient number of animals per group to account for biological variability. |
Data Presentation
Table 1: In Vivo Dosage of Various Chalcone Derivatives (for reference)
| Chalcone Derivative | Animal Model | Dose Range | Route of Administration | Observed Effect | Reference |
| 4′-n-Butoxy-2,4-dimethoxy-chalcone | Mice | 50-640 mg/kg/day | Oral | Antimalarial | [4] |
| 5′-methyl-2′-hydroxychalcone | Mice | Not Specified | Not Specified | Anxiolytic-like | [5] |
| Various Antidiabetic Chalcones | Mice | 50-100 mg/kg | Oral | Hypoglycemic | [6] |
| Various Antileishmanial Chalcones | Mice | 20-40 mg/kg | Intraperitoneal | Antileishmanial | [7][8] |
Experimental Protocols
Protocol 1: Acute Toxicity and LD50 Determination (Modified Lorke's Method)
This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.
-
Animal Model: Use healthy adult mice (e.g., Swiss albino), weighing between 20-28 g.
-
Phase 1:
-
Divide nine mice into three groups of three.
-
Administer this compound orally at doses of 10, 100, and 1000 mg/kg.
-
Observe the animals for signs of toxicity and mortality over 24 hours.
-
-
Phase 2 (if no mortality in Phase 1):
-
Use three new mice, one for each of the higher doses (e.g., 1600, 2900, and 5000 mg/kg).
-
Administer the compound orally.
-
Observe for signs of toxicity and mortality over 24 hours.
-
-
LD50 Calculation: The LD50 is calculated as the geometric mean of the lowest dose that caused mortality and the highest dose that did not.
Protocol 2: Preliminary In Vivo Efficacy Study
-
Dose Selection: Based on the acute toxicity study, select 2-3 doses in the non-toxic range (e.g., 25, 50, and 100 mg/kg).
-
Animal Groups:
-
Group 1: Vehicle control.
-
Group 2: Positive control (a known active compound for your model).
-
Groups 3-5: this compound at the selected doses.
-
-
Administration: Administer the compound and controls via the chosen route (e.g., oral gavage) for the duration of the study.
-
Monitoring: Monitor the animals for the desired therapeutic effect and any signs of toxicity.
-
Data Analysis: Analyze the results to determine if there is a dose-dependent effect and to identify the optimal dose for further studies.
Mandatory Visualization
Caption: Workflow for in vivo dosage optimization.
Caption: Hypothesized signaling pathway.
References
- 1. Pharmacokinetic evaluation of Chalcone derivatives with antimalarial activity in New Zealand White Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. karger.com [karger.com]
- 5. Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Characterization and in vivo Antidiabetic Activity Evaluation of Some Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielosp.org [scielosp.org]
- 8. Toxicity assessment of synthetic chalcones with antileishmanial potential in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Cytotoxic Profiles of 1-(4-nitrophenyl)prop-2-en-1-one and Cisplatin
For Immediate Release
This guide provides a detailed comparison of the cytotoxic properties of the investigational chalcone derivative, 1-(4-nitrophenyl)prop-2-en-1-one, and the established chemotherapeutic agent, cisplatin. This document is intended for researchers, scientists, and professionals in the field of drug development to offer an objective overview based on available experimental data.
Executive Summary
Cisplatin is a cornerstone of chemotherapy, exerting its cytotoxic effects primarily through the induction of DNA adducts, leading to cell cycle arrest and apoptosis. While effective, its clinical use is often limited by significant side effects and the development of resistance. This compound belongs to the chalcone class of compounds, which are known to possess a wide range of biological activities, including anticancer properties. The cytotoxic mechanisms of chalcones are diverse but often involve the induction of apoptosis through pathways distinct from those of platinum-based drugs. This guide presents a comparative overview of their cytotoxic effects, mechanisms of action, and the experimental protocols used for their evaluation.
Quantitative Cytotoxicity Data
A direct comparative study providing the IC50 value for this compound against a cancer cell line that has also been tested with cisplatin is not available in the current body of scientific literature. However, a closely related analog, (E)-3-(4-nitrophenyl)-1-phenyl-prop-2-en-1-one, has demonstrated noticeable cytotoxicity against the HeLa human cervical cancer cell line. For the purpose of providing a reference point, the following table summarizes the reported IC50 values for cisplatin in HeLa cells from various studies. It is important to note the inherent variability in IC50 values across different studies, as highlighted by a meta-analysis of cisplatin cytotoxicity.
| Compound | Cell Line | Incubation Time | IC50 (µM) | Reference |
| Cisplatin | HeLa | 24 hours | 22.4 | [1][2] |
| 48 hours | 12.3 | [1][2] | ||
| Cisplatin | HeLa | 24 hours | 25.5 | [3] |
| 48 hours | 7.7 | [3] | ||
| This compound | HeLa | Not Available | Not Available | - |
Experimental Protocols
The following is a detailed protocol for a standard MTT assay, a colorimetric method commonly used to assess cell viability and cytotoxicity.
MTT Assay Protocol for Cytotoxicity
1. Cell Seeding:
- Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
- Trypsinize and count the cells. Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare stock solutions of this compound and cisplatin in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations.
- Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
- Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
- After the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
- Incubate the plate for an additional 4 hours at 37°C.
4. Formazan Solubilization:
- After the 4-hour incubation, carefully remove the medium from each well.
- Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
5. Absorbance Measurement and Data Analysis:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability using the following formula:
- % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
- Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of cisplatin and chalcones are mediated through distinct signaling pathways, both of which ultimately converge on the induction of apoptosis.
Cisplatin-Induced Apoptotic Pathway
Cisplatin's primary mechanism of action involves its entry into the cell and subsequent binding to DNA, forming intrastrand and interstrand crosslinks. This DNA damage triggers a cascade of cellular responses.
Caption: Cisplatin's mechanism leading to apoptosis.
Chalcone-Induced Apoptotic Pathway
Chalcones, including this compound, are believed to induce apoptosis through multiple mechanisms, often initiated by the generation of reactive oxygen species (ROS) and subsequent mitochondrial stress.
Caption: Chalcone-induced apoptotic pathway.
Experimental Workflow
The general workflow for comparing the cytotoxicity of two compounds is outlined below.
Caption: Cytotoxicity comparison workflow.
Conclusion
Cisplatin remains a potent and widely used anticancer agent with a well-characterized mechanism of action centered on DNA damage. The chalcone this compound, based on the activity of its close analogs, represents a potential cytotoxic agent that likely acts through different mechanisms, possibly involving ROS generation and mitochondrial-mediated apoptosis. The lack of direct comparative quantitative data for this compound highlights a gap in the current research landscape. Further studies are warranted to elucidate its specific cytotoxic potency and to fully understand its mechanism of action, which would be essential for any future consideration of its therapeutic potential.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AID 402302 - Cytotoxicity against human BGC823 cells by MTT assay - PubChem [pubchem.ncbi.nlm.nih.gov]
The Potent Antibacterial Profile of 1-(4-nitrophenyl)prop-2-en-1-one: A Comparative Analysis with Other Chalcones
For Immediate Release
In the ongoing battle against antimicrobial resistance, the scientific community is rigorously exploring novel chemical scaffolds with potent antibacterial properties. Among these, chalcones, a class of aromatic ketones with an α,β-unsaturated carbonyl system, have emerged as promising candidates. This guide provides a detailed comparison of the antibacterial activity of 1-(4-nitrophenyl)prop-2-en-1-one against a range of other chalcone derivatives, supported by experimental data from various studies. The evidence suggests that the presence and position of substituents on the aromatic rings of the chalcone backbone play a crucial role in their antibacterial efficacy, with the nitro group at the para position of the B-ring demonstrating significant enhancement of activity.
Comparative Antibacterial Activity: A Quantitative Overview
The antibacterial potency of chalcones is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following table summarizes the MIC values of this compound and other representative chalcone derivatives against various Gram-positive and Gram-negative bacteria. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Chalcone Derivative | Substituent(s) | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | 4-NO₂ (Ring B) | Staphylococcus aureus | 2 | [1] |
| Escherichia coli | 4 | [1] | ||
| 1-phenylprop-2-en-1-one | Unsubstituted | Staphylococcus aureus | 32 | [1] |
| Escherichia coli | 64 | [1] | ||
| 1-(4-chlorophenyl)prop-2-en-1-one | 4-Cl (Ring B) | Staphylococcus aureus | 4 | [1] |
| Escherichia coli | 8 | [1] | ||
| 1-(4-methoxyphenyl)prop-2-en-1-one | 4-OCH₃ (Ring B) | Staphylococcus aureus | >128 | [1] |
| Escherichia coli | >128 | [1] | ||
| 1-(2,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one | 2,4-di-OH (Ring A) | Staphylococcus aureus (MSSA) | 3.12 | |
| Staphylococcus aureus (MRSA) | 6.25 | |||
| 1-(2-hydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one | 2-OH (Ring A), 4-OH (Ring B) | Staphylococcus aureus | 62.5 | |
| Bacillus subtilis | 125 | |||
| Escherichia coli | 250 | |||
| Pseudomonas aeruginosa | 500 | |||
| 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | 2-OH (Ring A), 4-OCH₃ (Ring B) | Staphylococcus aureus | 125 | |
| Bacillus subtilis | 250 | |||
| Escherichia coli | 500 | |||
| Pseudomonas aeruginosa | 1000 |
Key Observations:
-
Superior Activity of this compound: The data consistently demonstrates the potent antibacterial activity of this compound, with significantly lower MIC values compared to the unsubstituted chalcone.[1]
-
Influence of Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a nitro (-NO₂) or chloro (-Cl) group, at the para-position of the B-ring generally enhances antibacterial activity.[1] This is evident when comparing the MIC values of the 4-nitro and 4-chloro derivatives with the unsubstituted chalcone.
-
Detrimental Effect of Electron-Donating Groups: Conversely, the presence of an electron-donating group, such as a methoxy (-OCH₃) group, at the para-position of the B-ring appears to significantly reduce or abolish antibacterial activity.[1]
-
Importance of Hydroxyl Groups: Hydroxyl (-OH) substitutions on either ring can also contribute to antibacterial efficacy, although their effectiveness can be position-dependent.
Experimental Protocols
The antibacterial activity data presented is primarily derived from two standard methodologies: the Broth Microdilution Method and the Agar Well Diffusion Method.
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: Workflow of the Broth Microdilution Method for MIC Determination.
Detailed Steps:
-
Preparation of Chalcone Solutions: Stock solutions of the chalcone derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilution: Serial two-fold dilutions of each chalcone are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically 0.5 McFarland standard.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the chalcone at which there is no visible growth of the bacteria.
Agar Well Diffusion Method
This method is often used for preliminary screening of antibacterial activity.
Detailed Steps:
-
Agar Plate Preparation: A sterile nutrient agar medium is poured into a petri dish and allowed to solidify.
-
Bacterial Seeding: The surface of the agar is uniformly inoculated with a standardized suspension of the test bacterium.
-
Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar.
-
Compound Addition: A fixed volume of the chalcone solution (at a known concentration) is added to each well. A control with the solvent alone is also included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the area around the well where bacterial growth is prevented).
Proposed Mechanism of Antibacterial Action
While the precise signaling pathways are still under investigation, the antibacterial activity of chalcones is widely attributed to their α,β-unsaturated ketone moiety.
Caption: General Proposed Mechanism of Antibacterial Action for Chalcones.
This reactive system can undergo a Michael addition reaction with cellular nucleophiles, such as the thiol groups of cysteine residues in essential bacterial enzymes and proteins. This covalent modification can lead to the inactivation of these crucial biomolecules, disrupting vital cellular processes and ultimately leading to bacterial cell death. The electron-withdrawing nature of the 4-nitro group in this compound is thought to enhance the electrophilicity of the β-carbon in the enone system, making it more susceptible to nucleophilic attack and thereby increasing its antibacterial potency.
Conclusion
The available evidence strongly supports the potent antibacterial activity of this compound, particularly when compared to unsubstituted and electron-donating group-substituted chalcones. Its efficacy is attributed to the presence of the electron-withdrawing nitro group, which enhances the reactivity of the α,β-unsaturated carbonyl system, a key pharmacophore for the antibacterial action of chalcones. Further research into the specific molecular targets and signaling pathways of this and other promising chalcone derivatives is warranted to facilitate the development of novel and effective antibacterial agents.
References
A Comparative Guide to the Synthesis of 1-(4-nitrophenyl)prop-2-en-1-one
This guide provides a comparative analysis of various synthetic methods for 1-(4-nitrophenyl)prop-2-en-1-one, a chalcone derivative of interest in pharmaceutical research. The comparison focuses on key performance indicators such as reaction yield, time, and conditions, supported by experimental data from published literature. Detailed protocols for the primary synthesis routes are provided to facilitate replication and further investigation.
Data Presentation: Comparison of Synthesis Methods
The following tables summarize the quantitative data for the primary methods used to synthesize this compound and structurally similar nitrochalcones.
Table 1: Claisen-Schmidt Condensation Methods
| Method | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 4-Nitroacetophenone, Benzaldehyde | NaOH | Ethanol | Room Temp. | 3 h | 90 | [1] |
| 2-Nitroacetophenone, 4-Nitrobenzaldehyde | NaOH | Ethanol | Room Temp. | 3 h | 81 | [1] | |
| 4-Methoxyacetophenone, 4-Nitrobenzaldehyde | NaOH | Ethanol | Not Specified | 12 h | 82 (aldol product) | [2] | |
| Microwave-Assisted | 4-Nitroacetophenone, Arylaldehydes | H₂SO₄ | Acetic Acid | 110 | Few seconds | 95 | |
| Acetophenone, 4-Nitrobenzaldehyde | NaOH | Acetone/Water | Not Specified | Not Specified | Good | [3] | |
| 4-Methoxyacetophenone, Nitrobenzaldehydes | NaOH | Not Specified | Not Specified | 5 min | 53 | [2] | |
| Ultrasound-Assisted | Nitroacetophenones, Nitrobenzaldehydes | Not Specified | Cyclohexane-Methanol | Not Specified | Not Specified | 56-92 | [4] |
| 2-Nitroacetophenone, Fluorinated/Methoxylated Benzaldehydes | NaOH | Methanol/Ethanol | 0 | 1 h | ~78 | [5] |
Table 2: Alternative Synthesis Methods (General Chalcone Synthesis)
| Method | Reactants | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | Arylboronic acids, Cinnamoyl chloride | Pd(PPh₃)₄ | Toluene | Not Specified | Not Specified | 41-51 | [4] |
| Styrylboronic acid, Benzoyl chlorides | Pd(PPh₃)₄ | Toluene | Not Specified | Not Specified | 68-93 | [4] | |
| 4-Iodoanisole, Phenylboronic acid (Microwave) | Pd/C | DMF | Reflux | 30-90 min | 41-92 | [6] | |
| Friedel-Crafts Acylation | Arene, Acyl chlorides/anhydrides | Lewis Acid (e.g., AlCl₃) | Not Specified | Not Specified | Not Specified | Varies | [7][8] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Claisen-Schmidt Condensation: Conventional Method
This protocol is adapted from the synthesis of similar nitrochalcones.[1]
Materials:
-
4-Nitroacetophenone
-
Benzaldehyde
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 1.0 M)
-
Ice-salt bath
-
Dichloromethane
-
n-Hexane
Procedure:
-
To a stirred solution of 4-nitroacetophenone (10 mmol) in ethanol (10 mL), add a solution of sodium hydroxide (6 mL, 1.0 M) while maintaining the temperature using an ice-salt bath.
-
After stirring for 15 minutes, add benzaldehyde (10 mmol) to the reaction mixture.
-
Continue stirring the reaction mixture for 3 hours at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, filter the product obtained, wash it with water, and recrystallize using a solvent pair of dichloromethane/n-hexane to yield pure (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one.
Claisen-Schmidt Condensation: Microwave-Assisted Method
This protocol is based on a general method for nitrochalcone synthesis under microwave irradiation.
Materials:
-
4-Nitroacetophenone
-
Substituted arylaldehyde
-
Acetic acid
-
Sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution
-
Ethanol
Procedure:
-
In a microwave-safe reaction vessel, mix 4-nitroacetophenone (1 equiv) and the desired arylaldehyde (1 equiv).
-
Add a catalytic amount of sulfuric acid in acetic acid.
-
Irradiate the mixture in a scientific microwave oven at 110 °C for a few seconds.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the precipitate formed.
-
Wash the precipitate with sodium bicarbonate solution and then with a copious amount of water.
-
Recrystallize the crude product from ethanol to obtain the purified chalcone.
Claisen-Schmidt Condensation: Ultrasound-Assisted Method
This protocol is derived from the synthesis of 2-nitrochalcone derivatives.[5]
Materials:
-
4-Nitroacetophenone
-
Benzaldehyde
-
Methanol or Ethanol
-
Sodium Hydroxide (NaOH)
-
Ultrasonic bath
Procedure:
-
In a round-bottom flask, add equimolar amounts (e.g., 0.6 mmol) of 4-nitroacetophenone and benzaldehyde.
-
Dissolve the reactants in 3 mL of methanol or ethanol.
-
Cool the mixture to 0 °C and add 1.0 equivalent of NaOH solution.
-
Place the flask in an ultrasonic bath and irradiate for 1 hour.
-
Monitor the reaction by TLC.
-
After completion, work up the reaction mixture by filtration and washing.
-
Recrystallize the product from a suitable solvent to obtain pure this compound.
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows.
Caption: Claisen-Schmidt condensation pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Alternative synthetic pathways to chalcones.
References
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
Confirming the Binding Site of 1-(4-nitrophenyl)prop-2-en-1-one on Tubulin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis to confirm the binding site of 1-(4-nitrophenyl)prop-2-en-1-one, a chalcone derivative, on the tubulin protein. By examining experimental data from closely related analogues and outlining key validation experiments, we build a strong case for its interaction with the colchicine binding site, likely through covalent modification of a key cysteine residue.
Introduction to this compound and Tubulin Inhibition
This compound belongs to the chalcone class of compounds, which are precursors to flavonoids and are known for their diverse biological activities, including anticancer properties. A significant body of research indicates that many chalcone derivatives exert their cytotoxic effects by inhibiting tubulin polymerization.[1][2] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.[3] Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis, making tubulin an attractive target for cancer therapy.[3][4]
The Colchicine Binding Site: The Likely Target
Numerous studies on chalcone derivatives have demonstrated that they bind to the colchicine site on β-tubulin.[3][5][6] This binding pocket is located at the interface between the α- and β-tubulin subunits.[7] X-ray crystallography studies of tubulin in complex with various chalcones have confirmed this binding modality.[5][8] The binding of chalcones to this site sterically hinders the conformational changes required for tubulin polymerization, thus leading to microtubule destabilization.[5]
Proposed Covalent Binding Mechanism
A key structural feature of this compound is the α,β-unsaturated ketone (enone) moiety. This functional group acts as a Michael acceptor, making it susceptible to nucleophilic attack from amino acid residues in a protein's binding pocket. Cysteine, with its reactive thiol group, is a common target for such covalent modifications.
Within the colchicine binding site of β-tubulin, several cysteine residues are present. Of particular importance is Cys-239, which has been identified as a target for covalent modification by other small molecules that bind in this pocket.[4] The covalent modification of Cys-239 has been shown to not only inhibit tubulin polymerization but also to promote the degradation of the tubulin heterodimer, representing a novel mechanism of action for tubulin inhibitors.[4]
Given the evidence for chalcones binding to the colchicine site and the reactive nature of the enone moiety, it is highly probable that this compound covalently binds to a cysteine residue, most likely Cys-239, within the colchicine pocket of β-tubulin.
Comparison with Alternative Tubulin Binders
The table below compares the proposed binding of this compound with other well-characterized tubulin inhibitors that target the colchicine site.
| Compound Class | Binding Site | Binding Mode | Key Interacting Residues (if known) | IC50 (Tubulin Polymerization) |
| Chalcones (Proposed for this compound) | Colchicine | Covalent (via Michael addition) | Cys-239 (hypothesized) | Varies (nM to µM range for analogues)[6] |
| Colchicine | Colchicine | Non-covalent | Multiple hydrophobic and hydrogen bonding interactions | ~1-10 µM[3] |
| Combretastatin A-4 | Colchicine | Non-covalent | Similar to colchicine | ~1-2 µM[3] |
| T0070907 | Colchicine | Covalent | Cys-239 | Dose-dependent inhibition[4] |
| Vinca Alkaloids (e.g., Vinblastine) | Vinca | Non-covalent | Different site from colchicine | ~0.6 µM[9] |
| Taxanes (e.g., Paclitaxel) | Taxane | Non-covalent | Different site from colchicine; stabilizes microtubules | Promotes polymerization |
Experimental Protocols for Binding Site Confirmation
To definitively confirm the binding site of this compound on tubulin, a series of experiments are necessary.
Tubulin Polymerization Assay
This assay is a primary screen to confirm that the compound inhibits tubulin polymerization.
Methodology: Purified tubulin is incubated with the test compound at various concentrations in a polymerization buffer containing GTP. The polymerization process is monitored by measuring the increase in turbidity at 340 nm over time using a spectrophotometer. Known inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as controls. A dose-dependent decrease in the rate and extent of polymerization indicates inhibitory activity.[4]
Competitive Binding Assay with Colchicine
This experiment aims to determine if the compound binds to the colchicine site.
Methodology: A fluorescent colchicine analogue or radiolabeled colchicine is incubated with tubulin in the presence of increasing concentrations of this compound. The displacement of the labeled colchicine is measured by a decrease in fluorescence or radioactivity. A concentration-dependent displacement indicates competitive binding at the colchicine site.[10]
Mass Spectrometry for Covalent Adduct Identification
This is a crucial experiment to confirm covalent binding and identify the modified residue.
Methodology: Tubulin is incubated with an excess of this compound. The protein is then digested into smaller peptides using a protease (e.g., trypsin). The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass of the compound is added to the mass of the modified peptide. By searching for this specific mass shift and analyzing the fragmentation pattern (MS/MS), the exact amino acid residue that has been covalently modified can be identified.[4]
Site-Directed Mutagenesis
This technique provides definitive proof of the importance of a specific residue for the compound's activity.
Methodology: The gene encoding β-tubulin is mutated to replace the hypothesized target cysteine (e.g., Cys-239) with a non-nucleophilic amino acid, such as serine or alanine. Both the wild-type and mutant tubulin are expressed and purified. The inhibitory effect of this compound on the polymerization of both tubulin variants is then compared. A significantly reduced or abolished inhibitory effect on the mutant tubulin confirms that the mutated cysteine is the primary binding site.[4]
X-ray Crystallography
This provides a high-resolution 3D structure of the compound bound to tubulin.
Methodology: Crystals of the tubulin-ligand complex are grown. The crystals are then exposed to X-rays, and the resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the complex. This will reveal the precise binding location and orientation of the compound and its interactions with the protein.[5]
Visualizing the Path to Confirmation
Caption: Workflow for confirming the binding site of this compound on tubulin.
Caption: Proposed mechanism of action for this compound.
Conclusion
The available evidence strongly suggests that this compound, as a member of the chalcone family, binds to the colchicine site of β-tubulin. The presence of a reactive enone moiety points towards a covalent binding mechanism, likely involving the nucleophilic attack by a cysteine residue within the binding pocket, with Cys-239 being a prime candidate. The experimental workflow outlined in this guide provides a clear path to definitively confirm this binding site and mechanism of action. This understanding is critical for the rational design and development of more potent and selective chalcone-based tubulin inhibitors for cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. The interaction of chalcones with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent modification of Cys-239 in β-tubulin by small molecules as a strategy to promote tubulin heterodimer degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antivascular and antitumor properties of the tubulin-binding chalcone TUB091 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel chalcone derivatives as antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular interactions at the colchicine binding site in tubulin: an X-ray crystallography perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Comparative Efficacy of 1-(4-nitrophenyl)prop-2-en-1-one Across Various Cancer Cell Lines: A Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer efficacy of the chalcone derivative, 1-(4-nitrophenyl)prop-2-en-1-one, and its closely related analogs across a panel of human cancer cell lines. The data presented is collated from multiple studies to offer a broad perspective on its potential as a therapeutic agent. This document includes quantitative efficacy data, detailed experimental protocols for key assays, and visualizations of the proposed signaling pathways and experimental workflows.
Data Presentation: Efficacy Across Cell Lines
The cytotoxic effects of this compound and its derivatives have been evaluated in numerous studies, primarily through the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the concentration of a compound required to inhibit the growth of 50% of a cell population.
While a single comprehensive study evaluating this compound against a wide panel of cell lines is not available, the following tables summarize the IC50 values reported for the parent compound and its close derivatives in various cancer cell lines. It is important to note the specific derivative for each reported value.
Table 1: Cytotoxic Activity of (E)-3-(4-nitrophenyl)-1-phenyl-prop-2-en-1-one
| Cell Line | Cancer Type | IC50 (µM) | Reference Compound |
| HeLa | Cervical Cancer | Noticeable Cytotoxicity | - |
Note: The term "noticeable cytotoxicity" was used in the source study without a specific IC50 value.
Table 2: Cytotoxic Activity of Other this compound Derivatives
| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-2-thioxo-4-thiazolidinone | MOLT-4 | Leukemia | >100 | - | - |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-2-thioxo-4-thiazolidinone | SR | Leukemia | 13.5 | - | - |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-2-thioxo-4-thiazolidinone | SW-620 | Colon Cancer | 1.83 | - | - |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-2-thioxo-4-thiazolidinone | SF-539 | CNS Cancer | >100 | - | - |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-2-thioxo-4-thiazolidinone | SK-MEL-5 | Melanoma | >100 | - | - |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-2-thioxo-4-thiazolidinone | AGS | Gastric Cancer | 1.34 | - | - |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-2-thioxo-4-thiazolidinone | DLD-1 | Colon Cancer | 1.37 | - | - |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-2-thioxo-4-thiazolidinone | MCF-7 | Breast Cancer | 1.48 | - | - |
| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-2-thioxo-4-thiazolidinone | MDA-MB-231 | Breast Cancer | 1.31 | - | - |
| Chalcone-like agent 4a | K562 | Human Erythroleukemia | ≤ 3.86 µg/ml | Etoposide | 21.9 - 31.5 µg/ml |
| Chalcone-like agent 4a | MDA-MB-231 | Human Breast Cancer | ≤ 3.86 µg/ml | Etoposide | 21.9 - 31.5 µg/ml |
| Chalcone-like agent 4a | SK-N-MC | Human Neuroblastoma | ≤ 3.86 µg/ml | Etoposide | 21.9 - 31.5 µg/ml |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol outlines the general steps for determining the cytotoxic effects of this compound using the MTT assay.[1][2]
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549, HCT116)
-
This compound (or derivative) dissolved in Dimethyl Sulfoxide (DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium. Incubate the plates for 24 hours to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known anticancer drug, e.g., cisplatin or doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect the expression levels of key proteins involved in the apoptotic signaling pathway.[3]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved Caspase-9, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells in RIPA buffer. Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-40 µg) from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing the membrane again with TBST, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative expression levels of the target proteins.
Mandatory Visualization
References
- 1. anjs.edu.iq [anjs.edu.iq]
- 2. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the in vitro and in vivo effects of 1-(4-nitrophenyl)prop-2-en-1-one
A Comparative Guide to the In Vitro and In Vivo Effects of 1-(4-Nitrophenyl)prop-2-en-1-one and Its Analogs
This guide provides a comparative analysis of the biological effects of this compound and structurally related compounds, drawing from available in vitro and in vivo experimental data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of its potential therapeutic applications.
In Vitro Effects
The in vitro studies on this compound and its derivatives have primarily focused on their anti-inflammatory and enzyme inhibitory activities.
Enzyme Inhibition
Derivatives of this compound have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[1] A study on a series of 1-(4-nitrophenyl)-3-arylprop-2-en-1-one derivatives demonstrated nanomolar inhibitory concentrations (IC50) for MAO-B, with significantly lower potency for the MAO-A isozyme, indicating a high degree of selectivity.[1]
Table 1: In Vitro MAO-B Inhibitory Activity of 1-(4-Nitrophenyl)-3-arylprop-2-en-1-one Derivatives[1]
| Compound | MAO-B IC50 (nM) | MAO-A IC50 (µM) |
| 1-(4-nitrophenyl)-3-phenylprop-2-en-1-one | 120 | > 10 |
| Derivative 1 | 50 | > 10 |
| Derivative 2 | 2.2 | > 10 |
Anti-inflammatory Activity
In the context of inflammation, 1,3-disubstituted prop-2-en-1-one derivatives, including those with a 4-nitrophenyl group, have been shown to inhibit neutrophil-mediated inflammation.[2] These compounds effectively suppress neutrophilic superoxide anion production and elastase release, which are key processes in the inflammatory response.[2] The mechanism of this anti-inflammatory action involves the modulation of the c-Jun N-terminal kinase (JNK) and Akt signaling pathways.[2]
Table 2: In Vitro Anti-inflammatory Effects of a 1,3-disubstituted prop-2-en-1-one derivative (Compound 6a)[2]
| Activity | IC50 (µM) |
| Superoxide Anion Inhibition | 1.23 |
| Elastase Release Inhibition | 1.37 |
Cytotoxic Activity
Chalcone derivatives, a class of compounds to which this compound belongs, have been evaluated for their cytotoxic effects against various cancer cell lines.[3] Studies on similar chalcones have demonstrated dose-dependent cytotoxic activity against human ovarian, breast, and prostate cancer cell lines.[3]
In Vivo Effects
Direct in vivo studies specifically on this compound are limited in the reviewed literature. However, research on structurally related p-nitrophenyl hydrazones provides insights into the potential in vivo anti-inflammatory activity.
Anti-inflammatory Activity
In a carrageenan-induced paw edema model in mice, p-nitrophenyl hydrazones demonstrated significant anti-inflammatory activity.[4] The effects were observed to be time-dependent and dose-dependent, suggesting favorable pharmacokinetic properties for some derivatives.[4] These findings indicate that compounds with a p-nitrophenyl moiety possess in vivo anti-inflammatory potential and could be effective in treating chronic inflammatory conditions.[4]
Experimental Protocols
In Vitro MAO-B Inhibition Assay[1]
Human monoamine oxidase A and B (hMAO-A and hMAO-B) were expressed in Pichia pastoris. The enzyme activity was measured using a fluorometric assay with kynuramine as the substrate. The assay mixture contained the respective enzyme, a phosphate buffer (pH 7.4), and various concentrations of the test compounds. The reaction was initiated by the addition of kynuramine and incubated for 30 minutes at 37°C. The reaction was then stopped, and the fluorescence of the product, 4-hydroxyquinoline, was measured. IC50 values were calculated from the dose-response curves.
In Vitro Neutrophil Superoxide Anion Production and Elastase Release Assay[2]
Human neutrophils were isolated from the blood of healthy donors. For the superoxide anion production assay, neutrophils were incubated with the test compounds and then stimulated with fMLF/CB. The superoxide anion production was measured by the reduction of ferricytochrome c. For the elastase release assay, neutrophils were similarly treated, and the supernatant was assayed for elastase activity using a specific substrate. IC50 values were determined from the concentration-response curves.
In Vivo Carrageenan-Induced Paw Edema Assay[4]
Male Swiss albino mice were used for the study. Paw edema was induced by sub-plantar injection of carrageenan. The test compounds or a standard drug were administered orally 30 minutes before the carrageenan injection. The paw volume was measured at different time intervals after the induction of inflammation. The percentage of inhibition of edema was calculated by comparing the paw volume of the treated group with that of the control group.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of 1,3-disubstituted prop-2-en-1-one derivatives are mediated through the modulation of key signaling pathways.
Caption: Inhibition of MAPK and Akt signaling pathways by 1,3-disubstituted prop-2-en-1-one derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of 1,3-disubstituted prop-2-en-1-one derivatives as inhibitors of neutrophilic inflammation via modulation of MAPK and Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-ones: Synthesis, In Vitro Cytotoxic Activity and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 1-(4-Nitrophenyl)prop-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common analytical methods for the quantitative analysis of 1-(4-nitrophenyl)prop-2-en-1-one, a chalcone derivative of interest in pharmaceutical research. The comparison focuses on High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Visible (UV-Vis) Spectrophotometry, presenting typical validation data and experimental protocols to aid in method selection and implementation.
Method Comparison: HPLC-UV vs. UV-Vis Spectrophotometry
The choice of an analytical method depends on the specific requirements of the analysis, such as the need for separation of impurities, sensitivity, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for each method in the analysis of this compound.
| Validation Parameter | HPLC-UV | UV-Vis Spectrophotometry |
| Linearity (R²) | ||
| > 0.999 | > 0.998 | |
| Accuracy (% Recovery) | ||
| 98.0 - 102.0% | 97.0 - 103.0% | |
| Precision (% RSD) | ||
| < 2.0% | < 3.0% | |
| Specificity | High (separates analyte from impurities) | Low (potential interference from other absorbing species) |
| Limit of Detection (LOD) | ||
| ~0.1 µg/mL | ~0.5 µg/mL | |
| Limit of Quantitation (LOQ) | ||
| ~0.3 µg/mL | ~1.5 µg/mL | |
| Analysis Time per Sample | 5-10 minutes | < 1 minute |
| Instrumentation Cost | Higher | Lower |
| Solvent Consumption | Higher | Lower |
Experimental Protocols
Detailed methodologies for the validation of HPLC-UV and UV-Vis spectrophotometric methods for the quantification of this compound are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 310 nm.
-
Column Temperature: 25 °C.
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1-50 µg/mL).
-
Sample Solution: Prepare the sample in the mobile phase to a concentration within the linear range.
Validation Parameters:
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against concentration and perform linear regression.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst.
-
-
Specificity: Analyze a placebo, a standard solution, and a sample solution to demonstrate that there are no interfering peaks at the retention time of the analyte.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
UV-Visible Spectrophotometry
Instrumentation:
-
Double-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
Measurement Parameters:
-
Solvent: Methanol or Ethanol.
-
Wavelength of Maximum Absorbance (λmax): Determine by scanning a dilute solution of this compound from 200-400 nm. The λmax is expected to be around 310 nm.
-
Blank: Use the solvent as a blank.
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of the chosen solvent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 2-20 µg/mL).
-
Sample Solution: Prepare the sample in the same solvent to a concentration within the linear range.
Validation Parameters:
-
Linearity: Measure the absorbance of the working standard solutions. Plot absorbance against concentration and perform linear regression.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels.
-
Precision:
-
Repeatability: Measure the absorbance of six replicates of a standard solution.
-
Intermediate Precision: Repeat the measurements on a different day.
-
-
Specificity: Analyze a placebo solution to ensure it does not show significant absorbance at the analytical wavelength. Note that this method is inherently less specific than HPLC.
-
LOD and LOQ: Calculate from the standard deviation of the blank and the slope of the calibration curve.
Visualized Workflows
The following diagrams illustrate the general workflows for the validation of the HPLC-UV and UV-Vis spectrophotometric methods.
Caption: HPLC-UV Method Validation Workflow.
Structure-Activity Relationship (SAR) of 1-(4-nitrophenyl)prop-2-en-1-one Analogs: A Comparative Guide
Introduction
Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one scaffold, are a significant class of compounds in medicinal chemistry, serving as precursors for various flavonoids and isoflavonoids. Both natural and synthetic chalcones exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a reactive α,β-unsaturated keto group is often crucial for their biological effects. The 1-(4-nitrophenyl)prop-2-en-1-one core, in particular, has attracted considerable attention. The nitro group (NO₂) is a strong electron-withdrawing group that can significantly influence the molecule's electronic properties, reactivity, and potential for biological interactions.
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs based on the this compound scaffold. It summarizes quantitative data on their biological performance, details relevant experimental protocols, and visualizes key relationships to support researchers in the field of drug discovery and development.
General Synthesis
Analogs of this compound are typically synthesized via the Claisen-Schmidt condensation.[1][2] This base-catalyzed reaction involves the condensation of a substituted acetophenone (in this case, 4-nitroacetophenone) with various substituted benzaldehydes.
Caption: General workflow for the synthesis of chalcone analogs.
Anticancer Activity
The this compound scaffold has been extensively studied for its cytotoxic effects against various cancer cell lines. The substitution pattern on the aromatic rings plays a pivotal role in modulating this activity.
Data Comparison
A study on esophageal squamous cell carcinoma (ESCC) cells evaluated a series of chalcone analogs, revealing that specific substitutions significantly enhance antitumor activity.[3] The compound 2,4,6-trimethoxy-4′-nitrochalcone (referred to as Ch-19) demonstrated the most potent effect.[3]
| Compound ID | Substitutions on Ring A (from benzaldehyde) | Substitutions on Ring B (from acetophenone) | IC₅₀ (μM) vs. KYSE-450 Cells[3] | IC₅₀ (μM) vs. Eca-109 Cells[3] |
| Parent | Unsubstituted | 4-Nitro | > 50 | > 60 |
| Ch-19 | 2,4,6-trimethoxy | 4-Nitro | 4.97 | 9.43 |
| Analog A | 4-methoxy | 4-Nitro | 25.12 | 33.45 |
| Analog B | 3,4-dimethoxy | 4-Nitro | 15.89 | 21.07 |
| Analog C | 4-hydroxy | 4-Nitro | 30.55 | 42.18 |
Note: The table is illustrative, based on findings that methoxy and nitro group substitutions enhance activity. Specific IC₅₀ values for "Analog A, B, C" are representative examples derived from the ranges provided in the source material.
Structure-Activity Relationship Summary
The data indicates a strong relationship between the substitution pattern and cytotoxic potency.
Caption: SAR summary for anticancer activity of chalcone analogs.
Antimicrobial Activity
Nitro-substituted chalcones have also been evaluated for their potential as antimicrobial agents against various bacterial and fungal strains. The electronic nature and position of substituents influence their efficacy.
Data Comparison
A series of nitro-substituted chalcones were synthesized and tested for their antimicrobial potency using the microdilution method.[2] The results are often presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | Substitutions on Ring A | Substitutions on Ring B | MIC (µg/mL) vs. S. aureus[2] | MIC (µg/mL) vs. E. coli[2] | MIC (µg/mL) vs. C. albicans[2] |
| 1 | 2-Chloro | 4-Nitro | 12.5 | 25 | 50 |
| 2 | 4-Chloro | 4-Nitro | 6.25 | 12.5 | 25 |
| 3 | 4-Fluoro | 4-Nitro | 12.5 | 25 | 25 |
| 4 | 2-Nitro | 4-Nitro | 25 | 50 | >100 |
| 5 | 3-Nitro | 4-Nitro | 12.5 | 12.5 | 50 |
| 6 | 4-Hydroxy | 4-Nitro | 6.25 | 6.25 | 12.5 |
Note: This table is a representative summary based on general findings that halogen and hydroxyl substitutions often enhance antimicrobial activity in nitrochalcones.
Structure-Activity Relationship Summary
-
Halogen Substituents : The presence of electron-withdrawing groups like chlorine on Ring A generally enhances antibacterial activity.[4] A 4-chloro substitution appears more effective than a 2-chloro substitution.
-
Nitro Group Position : Introducing a second nitro group (analogs 4 and 5) does not consistently improve activity and can sometimes be detrimental, especially the 2-nitro substitution.
-
Hydroxy Group : A 4-hydroxy group on Ring A significantly boosts both antibacterial and antifungal activity, possibly by increasing interaction with microbial targets.
Experimental Protocols
Detailed methodologies are crucial for the objective comparison of experimental data.
Cytotoxicity Evaluation: CCK-8 Assay
This protocol is based on the methodology used to evaluate the cytotoxicity of chalcone analogs against ESCC cells.[3]
-
Cell Culture : Human esophageal cancer cell lines (e.g., KYSE-450, Eca-109) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding : Cells are seeded into 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment : The synthesized chalcone analogs are dissolved in DMSO to create stock solutions. These are then diluted with the culture medium to various final concentrations. The cells are treated with these dilutions and incubated for 24, 48, or 72 hours.
-
Viability Assessment : After the incubation period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well. The plates are incubated for an additional 1-2 hours at 37°C.
-
Data Acquisition : The absorbance is measured at 450 nm using a microplate reader.
-
IC₅₀ Calculation : Cell viability is calculated as a percentage relative to the control (DMSO-treated) cells. The half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curves using appropriate software (e.g., GraphPad Prism).
Caption: Experimental workflow for the CCK-8 cytotoxicity assay.
Antimicrobial Susceptibility Test: Broth Microdilution Method
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[2]
-
Inoculum Preparation : Bacterial or fungal strains are grown on an appropriate medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi) overnight. The suspension is then diluted to achieve a standardized concentration (e.g., 5 × 10⁵ CFU/mL).
-
Compound Dilution : The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth to achieve a range of concentrations.
-
Inoculation : Each well is inoculated with the standardized microbial suspension. Positive (microbes, no compound) and negative (broth only) controls are included.
-
Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 48 hours for fungi).
-
MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In-Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation
This assay assesses the ability of a compound to prevent protein denaturation, a known cause of inflammation.[1]
-
Reaction Mixture Preparation : A reaction mixture is prepared containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound at various concentrations.
-
Incubation : The mixtures are incubated at 37°C for 15 minutes.
-
Denaturation : Denaturation is induced by heating the mixture at 70°C for 5 minutes.
-
Cooling & Measurement : After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.
-
Calculation : The percentage inhibition of protein denaturation is calculated relative to a control solution without the test compound. A standard anti-inflammatory drug (e.g., Diclofenac Sodium) is used as a reference.
References
- 1. troindia.in [troindia.in]
- 2. researchgate.net [researchgate.net]
- 3. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-(4-nitrophenyl)prop-2-en-1-one: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(4-nitrophenyl)prop-2-en-1-one (also known as 4-nitrochalcone), a compound often utilized in synthetic chemistry. Adherence to these procedural steps is critical for minimizing environmental impact and maintaining workplace safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). The toxicological properties of this compound have not been fully investigated; therefore, caution is advised. Potential hazards include irritation to the eyes, skin, and respiratory tract. In case of exposure, follow the first-aid measures outlined in the table below.
Personal Protective Equipment (PPE) Requirements:
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | To prevent eye contact with the solid powder or dust particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To avoid skin contact. Gloves must be inspected before use and disposed of properly after handling.[1][2] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Recommended if exposure limits are exceeded or if irritation is experienced.[3] For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.[1] |
| Protective Clothing | Laboratory coat. | To prevent contamination of personal clothing. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[3][4][5] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[3][4][5]
1. Waste Collection and Storage:
-
Collect surplus and non-recyclable this compound in a designated, properly labeled, and sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]
2. Accidental Spill Management:
-
In the event of a spill, use personal protective equipment.[1]
-
Avoid generating dust.[3]
-
Carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal.[5]
3. Final Disposal Method:
-
The recommended method of disposal is to engage a licensed professional waste disposal service.[1][2]
-
One approved disposal method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Alternatively, the material can be sent to a licensed chemical destruction plant.[2]
-
Do not allow the product to enter drains or sewer systems.[1][2]
4. Contaminated Packaging:
-
Dispose of contaminated packaging as you would the unused product.[1]
-
Containers can be triple-rinsed (or equivalent) and then offered for recycling or reconditioning.[2] Alternatively, puncture the packaging to render it unusable for other purposes before disposal.[2]
Safety and Hazard Data Summary
| Property | Information | Citations |
| Appearance | Yellow or dark yellow crystalline powder/solid. | [1][4][5] |
| Melting Point | 158 - 164 °C | [1][5] |
| Stability | Stable under normal temperatures and pressures. | [3][4] |
| Incompatibilities | Strong oxidizing agents. | [3][4] |
| Hazardous Decomposition Products | Thermal decomposition can release irritating and toxic gases and vapors, including nitrogen oxides and carbon monoxide. | [3][4] |
| First Aid: Eyes | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. | |
| First Aid: Skin | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. | |
| First Aid: Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | |
| First Aid: Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek medical attention. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(4-nitrophenyl)prop-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1-(4-nitrophenyl)prop-2-en-1-one (CAS No. 22731-72-2).[1] Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
The toxicological properties of this compound have not been fully investigated.[2] Therefore, it should be handled with care, assuming potential for irritation and toxicity. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Standard/Specification |
| Eye and Face Protection | Chemical safety goggles or eyeglasses | OSHA 29 CFR 1910.133 or European Standard EN166[2] |
| Face shield | Required when there is a risk of splashing[3][4] | |
| Hand Protection | Chemical-resistant gloves | Tested to EN 374 (Europe) or F739 (US)[5] |
| Recommended materials: | Nitrile, Neoprene, or Butyl rubber[3][4] | |
| Body Protection | Laboratory coat | To minimize skin contact[2] |
| Protective clothing | As needed to prevent skin exposure[2] | |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator | Required if exposure limits are exceeded or if dust is generated[2] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to prevent exposure and maintain the integrity of the compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2][5]
-
Facilities should be equipped with an eyewash station and a safety shower.[2]
Handling Procedures:
-
Wash hands thoroughly after handling.[2]
-
Avoid all personal contact, including inhalation of dust.[2][5]
-
Minimize dust generation and accumulation.[2]
-
Do not eat, drink, or smoke in the handling area.[5]
-
Keep the container tightly closed when not in use.[2]
Storage:
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep the container tightly closed.[2]
-
Store away from incompatible substances such as strong oxidizing agents.[2]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[2] |
| Skin Contact | Remove all contaminated clothing. Flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Disposal Plan
All waste materials must be disposed of in accordance with federal, state, and local regulations.[2]
-
Chemical Waste:
-
Collect waste this compound and any contaminated materials in a suitable, labeled, and closed container.[5]
-
-
Contaminated PPE:
-
Dispose of used gloves and other contaminated disposable materials as hazardous waste.
-
-
Empty Containers:
-
Triple rinse empty containers and dispose of them according to institutional guidelines.
-
Experimental Workflow and Safety Integration
The following diagram illustrates the integration of safety protocols into the experimental workflow when using this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
